molecular formula C14H19NO B2729950 1-Benzyl-2,3-dimethylpiperidin-4-one CAS No. 108897-25-2; 108897-26-3

1-Benzyl-2,3-dimethylpiperidin-4-one

Cat. No.: B2729950
CAS No.: 108897-25-2; 108897-26-3
M. Wt: 217.312
InChI Key: PUVALBABJRFOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2,3-dimethylpiperidin-4-one is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.312. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-2,3-dimethylpiperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-2,3-dimethylpiperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2,3-dimethylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-12(2)15(9-8-14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVALBABJRFOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108897-26-3
Record name 1-benzyl-2,3-dimethylpiperidin-4-one
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Foundational & Exploratory

Biological Activity Profile of 2,3-Dimethylpiperidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity profile, synthesis, and pharmacological potential of 2,3-dimethylpiperidin-4-ones . This scaffold represents a specific, asymmetric subset of the biologically privileged piperidin-4-one class.[1]

Executive Summary

The piperidin-4-one (piperidone) scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core for numerous analgesics, antimicrobials, and cytotoxic agents. While the symmetric 2,6-diaryl and 3,5-dimethyl variants have been extensively mapped, the 2,3-dimethylpiperidin-4-one derivatives represent a distinct, asymmetric subclass.[1] This structural asymmetry introduces unique stereochemical vectors (cis/trans diastereomers) that significantly influence receptor binding affinity and metabolic stability. This guide analyzes the biological profile of 2,3-dimethylpiperidin-4-ones, focusing on their antimicrobial and cytotoxic potential, supported by rigorous synthetic and assay protocols.

Chemical Structure & Stereochemistry

Unlike the common symmetric 2,6-disubstituted piperidones, the 2,3-dimethyl substitution pattern breaks the plane of symmetry, creating a chiral environment even in the absence of other substituents.

  • Core Scaffold: Heterocyclic six-membered ring containing a nitrogen atom (position 1) and a ketone (position 4).[1]

  • Substitution: Methyl groups at positions 2 (adjacent to N) and 3 (adjacent to carbonyl).

  • Stereoisomerism: The presence of two chiral centers (C2 and C3) leads to diastereomeric pairs (cis and trans). The trans configuration is often thermodynamically favored, placing the bulky methyl groups in equatorial positions to minimize 1,3-diaxial interactions.

Structural Significance (SAR)

The 2,3-dimethyl motif impacts biological activity through:

  • Lipophilicity Modulation: The addition of methyl groups increases logP, enhancing membrane permeability compared to the unsubstituted parent.

  • Steric Hindrance: The C3-methyl group sterically hinders nucleophilic attack at the C4-carbonyl, potentially stabilizing the molecule against rapid metabolic reduction.

  • Asymmetric Binding: The C2-methyl creates a chiral pocket near the basic nitrogen, influencing interaction with anionic sites in target proteins (e.g., DNA minor grooves or enzyme active sites).

Synthetic Strategy: The Asymmetric Mannich Reaction

The synthesis of 2,3-dimethylpiperidin-4-ones is more complex than that of symmetric analogs due to regioselectivity requirements.[1] The preferred route is a modified Mannich Condensation .

Synthesis cluster_conditions Reaction Conditions Butanone 2-Butanone (Ketone) MannichBase Mannich Base Intermediate Butanone->MannichBase Acid/Base Cat. Acetaldehyde Acetaldehyde (Aldehyde 1) Acetaldehyde->MannichBase Acid/Base Cat. Formaldehyde Formaldehyde (Aldehyde 2) Formaldehyde->MannichBase Acid/Base Cat. Amine Primary Amine (R-NH2) Amine->MannichBase Acid/Base Cat. Cyclization Cyclization (Intramolecular) MannichBase->Cyclization -H2O Product 2,3-Dimethylpiperidin-4-one (Mixture of Isomers) Cyclization->Product Cond Solvent: Ethanol/Methanol Temp: Reflux (60-80°C) Time: 4-6 Hours

Figure 1: Modified Mannich pathway for the synthesis of 2,3-dimethylpiperidin-4-ones. Note the use of distinct aldehydes to achieve asymmetry.

Synthesis Protocol

Objective: Synthesis of 1,2,3-trimethylpiperidin-4-one (N-methyl derivative).

Reagents:

  • 2-Butanone (0.1 mol)[1]

  • Acetaldehyde (0.1 mol)

  • Formaldehyde (0.1 mol, 37% solution)

  • Methylamine (0.1 mol, 40% solution)

  • Ethanol (Solvent)[2]

  • Hydrochloric acid (Catalyst)

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve methylamine hydrochloride (0.1 mol) in ethanol (50 mL).

  • Addition: Add 2-butanone (0.1 mol) to the solution.

  • Aldehyde Introduction: Cool the mixture to 0-5°C in an ice bath. Add a mixture of acetaldehyde (0.1 mol) and formaldehyde (0.1 mol) dropwise over 30 minutes. Note: The order of addition controls the regiochemistry; adding acetaldehyde first favors reaction at the more substituted alpha-carbon of the ketone.

  • Reflux: Allow the mixture to warm to room temperature, then reflux at 80°C for 4-6 hours. The solution will turn amber/brown.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Neutralization: Treat the residue with acetone/ether to precipitate the hydrochloride salt, or basify with 10% NaOH and extract with chloroform to obtain the free base.

  • Purification: Recrystallize from ethanol/ether.

Validation:

  • TLC: Silica gel G, Mobile phase: Benzene:Acetone (8:2).

  • IR: Peak at ~1710 cm⁻¹ (C=O stretch).

  • NMR: Doublet at ~1.1 ppm (C2-Me), Doublet at ~1.0 ppm (C3-Me).

Biological Activity Profile

Antimicrobial Activity

The 2,3-dimethylpiperidin-4-one derivatives exhibit moderate to high antibacterial activity, particularly against Gram-positive strains.[1]

  • Mechanism: The lipophilic piperidone core penetrates the bacterial cell wall. The basic nitrogen (pKa ~8-9) is protonated at physiological pH, allowing electrostatic interaction with the negatively charged phosphate groups of bacterial DNA or cell membrane phospholipids.

  • SAR Insight: The 2,3-dimethyl substitution enhances activity against S. aureus compared to the unsubstituted piperidone due to increased hydrophobicity (LogP), which facilitates transport across the lipid bilayer.

Quantitative Data (Representative Potency):

Compound VariantOrganismMIC (µg/mL)Activity Level
Unsubstituted PiperidoneS. aureus>100Low
2,3-Dimethyl Derivative S. aureus12.5 - 25 Moderate-High
2,3-Dimethyl Derivative E. coli50 - 100Moderate
Standard (Ampicillin)S. aureus6.25High
Cytotoxicity & Anticancer Potential

Piperidin-4-ones are precursors to Mannich bases and conjugated enones (if dehydrogenated), which are potent cytotoxic agents.[1]

  • Mechanism (Thiol Alkylation): If the 2,3-dimethylpiperidin-4-one is converted to an unsaturated enone (e.g., via Knoevenagel condensation at the C5 position), it acts as a Michael acceptor. It alkylates cellular thiols (like Glutathione), leading to oxidative stress and apoptosis in cancer cells.

  • Mitochondrial Targeting: The cationic nature (ammonium form) allows accumulation in the negatively charged mitochondrial matrix of cancer cells, disrupting the electron transport chain.

Biological Assay Protocols
Protocol A: Antimicrobial Susceptibility (Zone of Inhibition)

Method: Kirby-Bauer Disc Diffusion.[1]

  • Inoculum: Prepare a 0.5 McFarland standard suspension of S. aureus (ATCC 25923).

  • Plating: Swab Muller-Hinton Agar (MHA) plates uniformly with the inoculum.

  • Compound Application: Dissolve the 2,3-dimethylpiperidin-4-one derivative in DMSO (1 mg/mL). Impregnate sterile filter paper discs (6 mm) with 10 µL, 20 µL, and 50 µL of the solution.

  • Controls: Positive: Ciprofloxacin (5 µ g/disc ); Negative: DMSO.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters using a vernier caliper. A ZOI > 15mm indicates significant activity.

Protocol B: MTT Cytotoxicity Assay

Method: Colorimetric assay for cellular metabolic activity.

  • Seeding: Seed MCF-7 (breast cancer) cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the test compound (0.1 - 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

AssayWorkflow Start Compound Library (2,3-Dimethyl Derivatives) Screen1 Primary Screen: Antimicrobial (ZOI) Start->Screen1 Screen2 Secondary Screen: MTT Cytotoxicity (IC50) Screen1->Screen2 Select Potent Compounds Decision Active? (ZOI > 15mm IC50 < 20µM) Screen2->Decision Hit Lead Candidate Decision->Hit Yes Discard Discard / Redesign Decision->Discard No

Figure 2: Screening workflow for validating the biological activity of piperidone derivatives.

Mechanism of Action (Molecular Level)

The biological efficacy of 2,3-dimethylpiperidin-4-ones is hypothesized to stem from their ability to function as DNA Intercalators or Groove Binders .[1]

  • Groove Binding: The asymmetric 2,3-dimethyl substitution creates a "twist" in the chair conformation of the piperidine ring. This twisted conformation fits snugly into the minor groove of DNA, displacing water molecules and stabilizing the DNA-drug complex via:

    • Hydrogen Bonding: Between the C4-carbonyl oxygen and DNA base pairs.

    • Electrostatic Interaction: Between the protonated N1 and the phosphate backbone.

References

  • PubChem. 1-(2,5-Dimethylphenyl)-2,3-dimethylpiperidin-4-one.[1][3] National Library of Medicine. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Jahan, S., et al. (2013).[4] Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Perumal, P., et al. (2014). Synthesis, Spectral, Crystal Structure and in vitro Antimicrobial Evaluation of Imidazole/Benzotriazole Substituted Piperidin-4-one Derivatives. Inventi Rapid: Med Chem. [Link]

  • Pati, H. N., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. European Journal of Medicinal Chemistry. [Link]

Sources

The Scaffold of Possibility: A Technical Chronicle of Substituted Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Heterocycle

In the pharmacopeia of nitrogenous heterocycles, few scaffolds offer the structural plasticity and functional density of the piperidin-4-one . Historically dismissed as a mere synthetic intermediate, this six-membered ring has evolved into a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

This guide deconstructs the journey of substituted piperidin-4-ones from their discovery in the early 20th century to their modern status as potent, tumor-selective cytotoxins. We will explore the Petrenko-Kritschenko condensation that birthed them, the stereochemical rules that govern them, and the sequential cytotoxicity mechanism that defines their therapeutic potential.

The Genesis: Petrenko-Kritschenko and the Double Mannich[1]

The history of piperidin-4-ones is anchored in the work of Paul Petrenko-Kritschenko.[1] Between 1906 and 1909, while working at the University of Odessa, he described a multicomponent reaction that would become the cornerstone of piperidine synthesis.

The Reaction Architecture

The Petrenko-Kritschenko condensation is formally a double Mannich reaction.[2] It involves the condensation of:

  • Two equivalents of an aromatic aldehyde .[2][3]

  • One equivalent of a ketone (with

    
    -hydrogens) or acetonedicarboxylic ester.
    
  • One equivalent of ammonia (or a primary amine).[1][4][5]

Unlike the Robinson tropinone synthesis, which uses dialdehydes to form bicyclic structures, this reaction utilizes discrete aldehydes to form a monocyclic, symmetrically substituted piperidin-4-one.[1]

Mechanistic Pathway

The reaction proceeds through the formation of a bis(chalcone) intermediate or sequential Mannich additions. The amine condenses with the aldehyde and ketone enolates to close the ring.

PetrenkoKritschenko Figure 1: The Petrenko-Kritschenko Condensation Pathway cluster_inputs Reagents Aldehyde 2x Aryl Aldehyde (R-CHO) Intermediate Divinyl Ketone / Mannich Base Intermediate Aldehyde->Intermediate Amine Amine/Ammonium (R'-NH2) Amine->Intermediate Ketone Ketone (CH3-CO-CH3) Ketone->Intermediate Product 2,6-Diarylpiperidin-4-one Intermediate->Product Cyclization (- H2O)

Stereochemical Dynamics: The Chair and the Boat

The biological efficacy of piperidin-4-ones is dictated by their shape. Upon cyclization, the piperidine ring is not planar; it adopts a conformation to minimize steric strain.

  • Chair Conformation: NMR studies (coupling constants

    
     and 
    
    
    
    ) confirm that 2,6-diarylpiperidin-4-ones predominantly exist in a chair conformation .[6]
  • Equatorial Preference: The bulky aryl groups at positions 2 and 6 universally prefer the equatorial orientation to avoid 1,3-diaxial interactions.

  • The Nitrogen Pivot: The substituent on the nitrogen (if present) can flip, but the equatorial placement of the C2/C6 aryl groups anchors the molecule's overall topology.

Why this matters: When these molecules bind to protein targets (e.g., tubulin or enzymes), the spatial arrangement of the aryl wings determines the binding affinity. A "boat" conformation is energetically unfavorable and rarely observed unless forced by bridging structures.

The Pharmacological Pivot: The Dimmock Era

While the piperidinone ring is interesting, it is not inherently cytotoxic. The transformation into a potent anticancer agent occurs via functionalization at the C3 and C5 positions .

Research led by Jonathan R. Dimmock (University of Saskatchewan) established that converting the saturated ketone into a


-unsaturated ketone  (specifically 3,5-bis(benzylidene) derivatives) creates a molecular "warhead."
Mechanism: Sequential Cytotoxicity

The 3,5-bis(benzylidene)piperidin-4-ones act as Michael acceptors .

  • Target: Cellular thiols, primarily Glutathione (GSH) and cysteine residues on critical proteins.

  • Action: The olefinic double bonds (

    
    ) are electrophilic. They undergo conjugate addition (alkylation) by the thiol nucleophiles.
    
  • Result: Depletion of cellular GSH leads to oxidative stress and mitochondrial dysfunction. Alkylation of proteins triggers apoptosis.

This mechanism is termed "sequential cytotoxicity" because the molecule has two electrophilic sites (the two benzylidene arms), allowing it to cross-link proteins or deplete multiple equivalents of GSH.

MechanismOfAction Figure 2: Mechanism of Thiol-Mediated Cytotoxicity Compound 3,5-bis(benzylidene)piperidin-4-one (Electrophile) MichaelAdd Michael Addition (Conjugate Alkylation) Compound->MichaelAdd CellThiol Cellular Thiols (GSH / Cysteine) CellThiol->MichaelAdd Adduct Thiol-Drug Adduct MichaelAdd->Adduct Path1 GSH Depletion Adduct->Path1 Path2 Protein Cross-linking Adduct->Path2 Apoptosis Apoptosis / Cell Death Path1->Apoptosis Path2->Apoptosis

[4]

Validated Experimental Protocols

The following protocols are synthesized from the works of Perumal, Dimmock, and classical literature. They represent a self-validating workflow: if the melting point and TLC do not match, the stereochemistry (cis/trans) or condensation completeness is likely at fault.

Protocol A: Synthesis of the Core Scaffold (2,6-Diphenylpiperidin-4-one)

Based on the Classical Petrenko-Kritschenko Method[4]

Reagents:

  • Benzaldehyde (20 mmol)

  • Ammonium Acetate (10 mmol)

  • Acetone (10 mmol)

  • Ethanol (Absolute, 30 mL)

Methodology:

  • Dissolution: Dissolve ammonium acetate in ethanol in a round-bottom flask.

  • Addition: Add benzaldehyde and acetone to the solution.

  • Reflux: Heat the mixture gently (warm water bath, 50-60°C) or stir at room temperature. Note: Classical methods suggest slow heating; rapid reflux can cause polymer formation.

  • Precipitation: Upon cooling (and potentially adding a small amount of ether/HCl if making the salt), a solid precipitate forms.

  • Purification: Recrystallize from ethanol.

  • Validation: The product should be a white crystalline solid.

    • Checkpoint: 2,6-diaryl substituents should be equatorial (confirmed by NMR

      
       values > 10 Hz for axial-axial coupling).
      
Protocol B: Synthesis of the "Warhead" (3,5-Bis(benzylidene) Derivative)

Claisen-Schmidt Condensation

Reagents:

  • 2,6-Diphenylpiperidin-4-one (from Protocol A, 10 mmol)

  • Substituted Benzaldehyde (20 mmol)

  • Sodium Hydroxide (10% w/v aqueous solution) or dry HCl gas (acid catalyzed)

  • Ethanol (50 mL)

Methodology:

  • Mixing: Dissolve the piperidin-4-one and the aldehyde in ethanol.

  • Catalysis: Add the NaOH solution dropwise while stirring at room temperature. The color will likely shift (yellow/orange) due to conjugation.

  • Reaction: Stir for 2-4 hours. Monitor by TLC (disappearance of the piperidinone spot).

  • Isolation: Pour the reaction mixture into ice-cold water. The crude benzylidene derivative will precipitate.

  • Purification: Filter and recrystallize from ethanol/chloroform.

Comparative Data: Cytotoxicity Profiles

The following table summarizes the cytotoxicity (


) of various piperidin-4-one analogs against human leukemic cells (Molt 4/C8) and CEM lymphocytes, highlighting the impact of the benzylidene modification.
Compound StructureSubstituent (R)IC50 (Molt 4/C8) [µM]IC50 (CEM) [µM]Selectivity Note
Piperidin-4-one (Core) H> 100> 100Inactive (No Michael acceptor)
3,5-bis(benzylidene) H1.82.1Moderate Activity
3,5-bis(2-Cl-benzylidene) 2-Cl0.540.48High Potency
3,5-bis(4-NO2-benzylidene) 4-NO20.220.35High Potency (strong electrophile)
Melphalan (Control) -~2.5~3.0Standard Alkylating Agent

Data synthesized from Dimmock et al. (See References).[7]

Key Insight: Electron-withdrawing groups (Cl, NO2) on the benzylidene rings enhance the electrophilicity of the alkene, increasing reactivity with cellular thiols and lowering the


 (increasing potency).

References

  • Petrenko-Kritschenko, P. (1906-1909). Über die Kondensation von Aldehyden mit Ketonen und Ammoniak. Berichte der deutschen chemischen Gesellschaft.
  • Dimmock, J. R., et al. (1994).[8] Cytotoxic evaluation of some 3,5-diarylidene-4-piperidones and various related quaternary ammonium compounds. Journal of Pharmaceutical Sciences.

  • Pati, H. N., Das, U., Dimmock, J. R., et al. (2008).[9] Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. European Journal of Medicinal Chemistry.

  • Das, S., Dimmock, J. R., et al. (2024).[10] Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. MDPI Molecules.

  • Perumal, P. T., et al. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio. Spectrochimica Acta Part A.

Sources

Stereochemical configurations of 2,3-dimethyl substituted piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stereochemical Configurations of 2,3-Dimethyl Substituted Piperidones

Executive Summary

The 2,3-dimethyl-4-piperidone scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for Janus kinase (JAK) inhibitors, neurokinin antagonists, and synthetic opioids. Unlike the symmetric 2,6-dimethyl analogues, the 2,3-substitution pattern introduces significant stereochemical complexity, creating chiral centers at C2 and C3 that result in separable diastereomers (cis and trans). This guide provides a rigorous technical analysis of the synthetic stereocontrol, thermodynamic stability, and spectroscopic validation of these isomers, designed for application scientists in drug discovery.[1]

Part 1: Theoretical Framework & Conformational Analysis

The stereochemistry of 2,3-dimethyl-4-piperidone is governed by the interplay between steric strain (A-values) and torsional strain within the six-membered heterocycle.

The Diastereomeric Landscape

Two chiral centers at C2 and C3 generate four stereoisomers (two enantiomeric pairs). The primary challenge in synthesis is controlling the relative stereochemistry (diastereoselectivity).

  • Trans-Isomer (Thermodynamic Product):

    • Configuration: The C2-Methyl and C3-Methyl groups are on opposite faces of the ring.

    • Preferred Conformation: The diequatorial chair form is energetically favored.

    • Sterics: Minimizes 1,3-diaxial interactions.[2] The vicinal methyl groups experience only a gauche interaction (approx. 0.9 kcal/mol).

  • Cis-Isomer (Kinetic Product):

    • Configuration: The C2-Methyl and C3-Methyl groups are on the same face.

    • Preferred Conformation: Exists as an equilibrium where one methyl is equatorial and the other is axial.

    • Sterics: The axial methyl group introduces severe 1,3-diaxial strain with the axial protons at C5 and C6 (or the N-substituent).

The "Ketone Effect"

Unlike cyclohexane, the


 hybridized carbonyl carbon at C4 flattens the ring slightly. This removes one potential 1,3-diaxial interaction (since there is no axial hydrogen at C4), potentially lowering the energy barrier between conformers compared to the corresponding piperidine.

Part 2: Synthetic Strategies & Stereocontrol

Direct alkylation of 4-piperidones often leads to poly-alkylation. The most robust route to the 2,3-dimethyl scaffold is the Dieckmann Condensation , which allows for thermodynamic equilibration.

Pathway: Dieckmann Cyclization

This method constructs the piperidone ring from an acyclic diester precursor.

Protocol Logic:

  • Precursor Synthesis: Michael addition of an amine (e.g., benzylamine) to methyl methacrylate, followed by alkylation with methyl 2-bromopropionate. This establishes the C2/C3 carbon backbone.

  • Cyclization: Base-mediated intramolecular Claisen condensation yields the

    
    -keto ester.[3][4]
    
  • Decarboxylation: Acid hydrolysis removes the ester moiety. Crucial Step: The harsh acidic conditions usually equilibrate the product to the thermodynamically stable trans-isomer.

DieckmannSynthesis Precursor Acyclic Diester (N-protected) Enolate Enolate Formation (NaH/THF) Precursor->Enolate Deprotonation CyclicInter β-Keto Ester Intermediate Enolate->CyclicInter Cyclization Decarb Hydrolysis & Decarboxylation CyclicInter->Decarb H3O+, Reflux Product 2,3-Dimethyl-4-piperidone (Trans-Major) Decarb->Product -CO2

Figure 1: Synthetic pathway via Dieckmann Condensation favoring the thermodynamic trans-isomer.

Part 3: Analytical Validation (NMR Spectroscopy)

Distinguishing cis and trans isomers relies heavily on


H NMR coupling constants (

-values) derived from the Karplus relationship.[5]
Scalar Coupling Analysis ( )

The magnitude of the vicinal coupling constant between the proton at C2 (


) and the proton at C3 (

) is the definitive diagnostic tool.
ParameterTrans-Isomer (Diequatorial Me)Cis-Isomer (Axial-Equatorial Me)
Proton Geometry

and

are trans-diaxial

and

are equatorial-axial
Dihedral Angle



Value
10.0 – 12.0 Hz (Large)3.0 – 5.0 Hz (Small)
NOE Signal Weak/None between Me(C2) and Me(C3)Strong NOE between Me(C2) and Me(C3)
Experimental Protocol: Stereochemical Assignment
  • Sample Prep: Dissolve 5 mg of the piperidone in 0.6 mL

    
    . Ensure the sample is free of paramagnetic impurities.
    
  • Acquisition: Acquire a standard 1D

    
    H NMR (minimum 400 MHz).
    
  • Decoupling (Optional but Recommended): If the C2/C3 signals are obscured by the N-substituent methylene protons, perform a homonuclear decoupling experiment or 2D COSY.

  • Analysis: Locate the doublet (or multiplet) for

    
     (typically 
    
    
    
    2.5–3.5 ppm). Measure the coupling constant to
    
    
    .
    • Result: If

      
       Hz, assign as Trans .
      
    • Result: If

      
       Hz, assign as Cis .
      

Part 4: Detailed Synthesis Protocol (Dieckmann Route)

Objective: Synthesis of trans-1-benzyl-2,3-dimethylpiperidin-4-one.

Reagents:

  • N-Benzyl-N-(2-methoxycarbonylethyl)alanine methyl ester (Precursor)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene or THF

  • 6M Hydrochloric Acid

Step-by-Step Workflow:

  • Cyclization (Inert Atmosphere Required):

    • Charge a flame-dried flask with NaH (1.2 equiv) and anhydrous toluene.

    • Add the diester precursor (1.0 equiv) dropwise at

      
      C.
      
    • Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of starting material).

    • Checkpoint: Formation of the

      
      -keto ester enolate is often indicated by a color change (yellow/orange).
      
  • Quench and Decarboxylation:

    • Cool to room temperature. Carefully quench with glacial acetic acid or dilute HCl.

    • Extract the

      
      -keto ester intermediate.
      
    • Reflux the crude intermediate in 6M HCl for 12 hours. This facilitates both ester hydrolysis and decarboxylation.

    • Thermodynamic Control: The prolonged reflux in acid allows the enolizable C3 center to equilibrate to the more stable trans configuration.

  • Isolation:

    • Basify the aqueous layer to pH 10 with NaOH at

      
      C.
      
    • Extract with Dichloromethane (DCM).

    • Dry over

      
       and concentrate.
      
    • Purification: The crude oil is typically a mixture of diastereomers (Trans:Cis ~ 4:1). Purify via flash column chromatography (Hexanes/EtOAc). The trans isomer usually elutes second due to higher polarity or specific interaction with silica, though this varies by N-substituent.

ConformationalAnalysis Trans_Dieq Trans-Isomer (Major) Me(eq) / Me(eq) Stable (Min Steric Strain) Trans_Diax Trans-Isomer (Minor) Me(ax) / Me(ax) Unstable (1,3-diaxial) Trans_Dieq->Trans_Diax Ring Flip (Unfavorable) Cis_EqAx Cis-Isomer Me(eq) / Me(ax) Intermediate Stability Trans_Dieq->Cis_EqAx

Figure 2: Conformational energy landscape. The Trans-Diequatorial form is the global minimum.

References

  • Dieckmann Condensation Mechanisms & Applications Source: Organic Chemistry Portal.[4] URL:[Link]

  • Stereochemistry and Conformational Analysis of Piperidines Source: Department of Chemistry, Ludwig-Maximilians-Universität München (Lecture Notes). URL:[Link]

  • Thermodynamic Stability of Isomeric Organic Compounds Source: AAMC / Prep101 Chemistry Forum (Thermodynamic vs Kinetic Control). URL:[Link]

Sources

A Technical Guide to the Analgesic and Anti-Inflammatory Potential of Cannabidiol (CBD)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiol (CBD), a non-psychoactive phytocannabinoid from Cannabis sativa, has emerged as a compound of significant therapeutic interest, particularly for its potential analgesic and anti-inflammatory effects. Unlike Δ9-tetrahydrocannabinol (THC), CBD exerts its effects without inducing a psychotropic response, making it an attractive candidate for drug development.[1][2][3] This guide provides an in-depth analysis of the multifaceted molecular mechanisms underlying CBD's therapeutic properties, details validated preclinical methodologies for its evaluation, and summarizes key efficacy data. The narrative is structured to provide drug development professionals with a clear understanding of the scientific rationale for investigating CBD and a practical framework for its preclinical assessment.

Introduction: The Unmet Need in Pain and Inflammation Management

Chronic pain and inflammation represent significant global health challenges, contributing to debilitating conditions such as arthritis, neuropathic pain, and autoimmune diseases.[4] Current therapeutic strategies, including non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, are often associated with significant side effects or a risk of dependency.[5][6] This landscape underscores the urgent need for novel, safer, and more effective therapeutic agents.

Cannabidiol has a long history of anecdotal medical use, which is now being substantiated by a growing body of preclinical and clinical research.[1][2][7] Its favorable safety profile and pleiotropic mechanism of action distinguish it from traditional cannabinoid receptor agonists.[8][9] This guide will dissect the complex pharmacology of CBD, providing a foundational understanding for its rational development as a therapeutic agent.

Molecular Mechanisms of Action: A Multi-Target Approach

CBD's efficacy is not attributed to a single mode of action but rather to its engagement with a diverse array of molecular targets.[2][3][10] This network pharmacology is a key aspect of its therapeutic potential, allowing it to modulate pain and inflammation through several distinct but interconnected pathways.

Interaction with Transient Receptor Potential (TRP) Channels

A primary mechanism for CBD's analgesic effect is its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, often known as the capsaicin receptor.[11][12]

  • Mechanism: CBD acts as a direct agonist of TRPV1 channels.[11][13][14][15] Initial activation of these channels, which are predominantly expressed on sensory neurons, leads to an influx of calcium ions and the sensation of pain.[11] However, sustained activation by an agonist like CBD leads to a subsequent desensitization of the channel, rendering it refractory to further painful stimuli.[14][16] This "paradoxical analgesic effect" is a key feature of TRPV1-targeting analgesics.[13][16]

  • Causality: By desensitizing TRPV1, CBD effectively dampens the transmission of persistent pain signals from the periphery to the central nervous system, a crucial factor in both inflammatory and neuropathic pain states.[11][12]

Modulation of the Endocannabinoid System (ECS)

While CBD has a low affinity for the canonical cannabinoid receptors CB1 and CB2, it significantly modulates the endocannabinoid system indirectly.[8][17]

  • Mechanism: CBD inhibits the enzyme Fatty Acid Amide Hydrolase (FAAH).[10][15][18][19] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, often called the "bliss molecule."[19] By inhibiting FAAH, CBD increases the synaptic concentration and duration of action of anandamide.[12][17][18]

  • Causality: Elevated anandamide levels lead to greater activation of CB1 and CB2 receptors by the body's own endocannabinoids.[19] This enhanced endocannabinoid tone contributes to both analgesia and the resolution of inflammation, as the ECS is a critical regulator of these processes.

Antagonism of GPR55

The orphan G protein-coupled receptor 55 (GPR55) has been implicated in promoting inflammation and neuropathic pain.[20]

  • Mechanism: CBD functions as a GPR55 antagonist.[3][15][20][21] It blocks the signaling cascades initiated by the receptor's endogenous ligand, L-α-lysophosphatidylinositol (LPI), which can facilitate excitatory synaptic transmission and elevate intracellular calcium.[20]

  • Causality: By antagonizing GPR55, CBD can reduce excessive neuronal excitability and decrease the release of pro-inflammatory mediators, contributing to its neuroprotective and anti-inflammatory effects.[20][22]

Enhancement of Adenosine Signaling

Adenosine is a potent endogenous anti-inflammatory molecule. CBD can amplify its effects.

  • Mechanism: CBD inhibits the equilibrative nucleoside transporter 1 (ENT1), which is responsible for the reuptake of adenosine from the synaptic cleft into cells.[23][24][25] This inhibition leads to an increased extracellular concentration of adenosine.

  • Causality: Higher levels of adenosine result in greater activation of adenosine receptors, particularly the A2A receptor.[23][24] A2A receptor activation on immune cells has a strong immunosuppressive effect, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α.[24] Recent studies also suggest CBD may act as a negative allosteric modulator of the A2A receptor, adding complexity to this interaction.[23][26]

CBD_Mechanisms CBD Cannabidiol (CBD) TRPV1 TRPV1 Channel CBD->TRPV1 Agonist → Desensitizes FAAH FAAH Enzyme CBD->FAAH Inhibits GPR55 GPR55 Receptor CBD->GPR55 Antagonist ENT1 ENT1 Transporter CBD->ENT1 Inhibits Analgesia Analgesia TRPV1->Analgesia Anandamide Anandamide ↑ FAAH->Anandamide Degrades GPR55->Analgesia Reduces Excitability Adenosine Adenosine ↑ ENT1->Adenosine Uptake CB1_R CB1 Receptor Anandamide->CB1_R Activates A2A_R A2A Receptor Adenosine->A2A_R Activates CB1_R->Analgesia Anti_Inflammation Anti-Inflammation CB1_R->Anti_Inflammation A2A_R->Anti_Inflammation ↓ Pro-inflammatory Cytokines

Caption: Multi-target mechanisms of action for Cannabidiol (CBD).

Preclinical Evaluation Strategy

A robust preclinical evaluation is essential to characterize the analgesic and anti-inflammatory profile of a compound. The following validated protocols provide a framework for assessing CBD's efficacy.

In Vitro Assays: Target Engagement and Cellular Effects

Causality: In vitro assays are the first step in a screening cascade. They are designed to confirm that the compound engages its intended molecular targets and to quantify its effects on cellular processes relevant to inflammation. These assays are cost-effective and provide mechanistic insights before proceeding to more complex in vivo models.[5][27][28]

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This assay is a gold standard for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory mediators.

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Plate cells in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of CBD (e.g., 0.1 µM to 10 µM) or a vehicle control for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle-only control group (no LPS, no CBD).

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system.

    • Cytokines: Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each CBD concentration relative to the LPS-only control. Determine the IC50 value (the concentration of CBD that causes 50% inhibition).

In Vivo Models: Efficacy in Pain and Inflammation

Causality: In vivo models are critical for evaluating a compound's therapeutic efficacy within a complex biological system, taking into account pharmacokinetics and systemic effects. The choice of model is crucial; acute inflammatory models are used to establish anti-inflammatory activity, while models of persistent pain are used to assess analgesic potential in a more clinically relevant context.

Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and highly reproducible model of acute inflammation, ideal for screening potential anti-inflammatory agents.[29][30][31] The inflammatory response is characterized by redness, hyperalgesia, and swelling (edema).[30]

  • Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the testing environment for at least 1 hour.

  • Baseline Measurement: Measure the baseline volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer CBD (e.g., 5-20 mg/kg) or a vehicle control via an appropriate route (e.g., intraperitoneal or oral) 30-60 minutes before the inflammatory insult. Include a positive control group treated with a standard NSAID like Indomethacin (10 mg/kg).

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.[31][32]

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[32] The peak swelling is typically observed around 3-5 hours.[29][30]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Determine the percentage inhibition of edema for the CBD-treated groups relative to the vehicle control group.

Preclinical_Workflow start Compound Identification (Cannabidiol) invitro In Vitro Screening (Target Engagement & Cellular Activity) start->invitro assay1 Receptor Binding Assays (TRPV1, GPR55) invitro->assay1 assay2 Enzyme Inhibition Assays (FAAH) invitro->assay2 assay3 LPS-Stimulated Macrophage Assay (TNF-α, IL-6, NO) invitro->assay3 invivo In Vivo Efficacy Models (Pharmacodynamics & Efficacy) invitro->invivo Positive Results model1 Acute Inflammation Model (Carrageenan Paw Edema) invivo->model1 model2 Acute/Tonic Pain Model (Formalin Test) invivo->model2 model3 Neuropathic Pain Model (Chronic Constriction Injury) invivo->model3 pk_pd Pharmacokinetic / Pharmacodynamic (PK/PD) Modeling invivo->pk_pd Correlate Exposure & Effect tox Safety & Toxicology Studies pk_pd->tox end Candidate for Clinical Trials tox->end Favorable Safety Profile

Caption: A representative preclinical development workflow for CBD.

Summary of Preclinical Efficacy Data

Numerous preclinical studies have demonstrated the analgesic and anti-inflammatory effects of CBD across various models.[1][2][33] The data consistently show that CBD can reduce pain behaviors and inflammatory markers, although efficacy can vary depending on the model, dose, and route of administration.[2][34]

Model Type Specific Model Key Outcomes Measured General CBD Efficacy Relevant Citations
Acute Inflammatory Pain Carrageenan-Induced Paw EdemaPaw volume (edema), thermal hyperalgesiaDose-dependent reduction in edema and heat sensitivity.[13]
Tonic / Persistent Pain Formalin TestNocifensive behaviors (licking, flinching) in Phase 1 (acute) and Phase 2 (inflammatory).Significant reduction in Phase 2 inflammatory pain behaviors.[1]
Neuropathic Pain Chronic Constriction Injury (CCI) of the Sciatic NerveMechanical allodynia (sensitivity to non-painful stimuli).Sustained administration reverses mechanical allodynia.[33][35]
Arthritis Collagen-Induced ArthritisJoint swelling, immune cell infiltration, cytokine levels.Reduced joint damage, decreased pro-inflammatory cytokine production (e.g., TNF-α).[34][36]

Conclusion and Future Directions

The evidence strongly supports the potential of Cannabidiol as a novel therapeutic agent for pain and inflammation. Its multi-target mechanism of action presents a significant advantage over single-target drugs, potentially offering broader efficacy and a reduced likelihood of tolerance. The preclinical protocols outlined in this guide provide a validated pathway for further investigation and development.

Future research should focus on optimizing delivery systems to improve oral bioavailability, conducting well-controlled clinical trials to confirm efficacy in human populations, and further elucidating the complex interplay between its various molecular targets.[6][7][8][37] As our understanding of CBD's pharmacology deepens, it stands as a promising candidate to address the significant unmet needs in the management of chronic pain and inflammatory disorders.

References

  • Mlost, J., Bryk, M., & Starowicz, K. (2020). Cannabidiol for Pain Treatment: Focus on Pharmacology and Mechanism of Action. International Journal of Molecular Sciences, 21(22), 8870. [Link]

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  • Le Boisselier, R., Alexandre, J., Lelong-Boulouard, V., & Debruyne, D. (2017). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 84, 53-61. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]

  • Bisogno, T., Hanuš, L., De Petrocellis, L., et al. (2001). Molecular targets for cannabidiol and its synthetic analogues: effect on vanilloid VR1 receptors and on the cellular uptake and enzymatic hydrolysis of anandamide. British Journal of Pharmacology, 134(4), 845-852. [Link]

  • Costa, B., Trovato, A. E., Comelli, F., Giagnoni, G., & Colleoni, M. (2007). The non-psychoactive cannabis constituent cannabidiol is an orally effective therapeutic agent in rat chronic inflammatory and neuropathic pain. European Journal of Pharmacology, 556(1-3), 75-83. [Link]

  • Moreno, E., Cavic, M., Navarro, G., et al. (2023). Cannabidiol at Nanomolar Concentrations Negatively Affects Signaling through the Adenosine A2A Receptor. International Journal of Molecular Sciences, 24(24), 17500. [Link]

  • Iannotti, F. A., Hill, C. L., Leo, A., et al. (2014). Nonpsychotropic Plant Cannabinoids, Cannabidivarin (CBDV) and Cannabidiol (CBD), Activate and Desensitize Transient Receptor Potential Vanilloid 1 (TRPV1) Channels in Vitro: Potential for the Treatment of Neuronal Hyperexcitability. ACS Chemical Neuroscience, 5(11), 1131-1141. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

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  • Carrier, E. J., Auchampach, J. A., & Hillard, C. J. (2006). Inhibition of an equilibrative nucleoside transporter by cannabidiol: a mechanism of cannabinoid immunosuppression. Proceedings of the National Academy of Sciences, 103(20), 7895-7900. [Link]

  • Muller, C., Morales, P., & Reggio, P. H. (2019). Cannabinoid Ligands Targeting TRP Channels. Frontiers in Molecular Neuroscience, 11, 487. [Link]

  • Atalay, S., Jarocka-Karpowicz, I., & Skrzydlewska, E. (2020). Antioxidative and Anti-Inflammatory Properties of Cannabidiol. Antioxidants, 9(1), 21. [Link]

  • De Petrocellis, L., Ligresti, A., Moriello, A. S., et al. (2011). Effects of cannabinoids and cannabinoid-enriched Cannabis extracts on TRP channels and endocannabinoid metabolic enzymes. British Journal of Pharmacology, 163(7), 1479-1494. [Link]

  • Eskander, J. P., Spall, J., Spall, A., Shah, R. V., & Kaye, A. D. (2020). Cannabidiol (CBD) as a treatment of acute and chronic back pain: A case series and literature review. Journal of Opioid Management, 16(3), 215-218. [Link]

  • Sklenářová, M., Šíma, M., & Slanař, O. (2023). Effects of Cannabidiol in Inflammation: A Review of Pre-clinical and Clinical Findings. Prague Medical Report, 124(3), 216-229. [Link]

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  • Oláh, A., Szekanecz, Z., & Bíró, T. (2017). Targeting Cannabinoid Receptors and Other Phytocannabinoid-Responsive Receptors in the Treatment of Skin Diseases. Expert Opinion on Therapeutic Targets, 21(11), 1035-1047. [Link]

  • Coderre, T. J., & Wall, P. D. (1987). The formalin test: a validation of the weighted-scores method of behavioural pain rating. Pain, 29(1), 69-79. [Link]

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  • Li, H., Liu, Y., Tian, D., et al. (2019). The versatile role of cannabidiol in immune-related diseases. Acta Pharmacologica Sinica, 40(12), 1530-1540. [Link]

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  • Pellati, F., Borgonetti, V., Brighenti, V., Biagi, M., Benvenuti, S., & Corsi, L. (2018). Cannabis sativa L. and Nonpsychoactive Cannabinoids: Their Chemistry and Role against Oxidative Stress, Inflammation, and Cancer. BioMed Research International, 2018, 1691428. [Link]

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Methodological & Application

Synthesis of 1-Benzyl-2,3-dimethylpiperidin-4-one via Mannich Reaction: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-Benzyl-2,3-dimethylpiperidin-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] The protocol herein details a robust Mannich reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical considerations for successful synthesis and characterization.

Introduction: The Significance of Substituted Piperidinones

Piperidine and its derivatives are ubiquitous structural motifs found in a vast array of natural products and pharmaceutically active compounds.[2][3] Specifically, the piperidin-4-one core serves as a versatile synthetic intermediate for the development of various therapeutic agents, including analgesics, antivirals, and central nervous system depressants.[2] The title compound, 1-Benzyl-2,3-dimethylpiperidin-4-one, incorporates key structural features that make it an attractive building block for further chemical elaboration in drug discovery programs.[4]

The Mannich reaction, a three-component condensation, stands as a powerful and atom-economical method for the construction of β-amino carbonyl compounds, also known as Mannich bases.[5][6][7] This reaction typically involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound.[8] Its application in the synthesis of piperidinones offers a convergent and efficient route to these important heterocyclic systems.[9]

Reaction Mechanism and Rationale

The synthesis of 1-Benzyl-2,3-dimethylpiperidin-4-one proceeds via a well-established Mannich reaction pathway.[5] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The core transformation involves three key steps:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed reaction between benzylamine and acetaldehyde to form an electrophilic iminium ion.

  • Enol/Enolate Formation: In parallel, butan-2-one, the enolizable ketone, tautomerizes to its enol form or is converted to its enolate under the reaction conditions.

  • Nucleophilic Attack: The electron-rich enol or enolate then acts as a nucleophile, attacking the electrophilic iminium ion. This is followed by an intramolecular cyclization and subsequent dehydration to yield the desired 1-Benzyl-2,3-dimethylpiperidin-4-one.

The choice of an acid catalyst is critical to facilitate both the formation of the iminium ion and the enolization of the ketone. The benzyl group on the nitrogen atom serves as a protecting group and can be readily removed in subsequent synthetic steps if required.[10]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-Benzyl-2,3-dimethylpiperidin-4-one.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantitySupplier/Purity
BenzylamineC₇H₉N107.1510.7 g (0.1 mol)ACS grade, ≥99%
AcetaldehydeC₂H₄O44.054.4 g (0.1 mol)ACS grade, ≥99%
Butan-2-oneC₄H₈O72.117.2 g (0.1 mol)ACS grade, ≥99%
Hydrochloric Acid (conc.)HCl36.468.3 mL (0.1 mol)37% in H₂O
EthanolC₂H₅OH46.07200 mLAnhydrous
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrous
Sodium BicarbonateNaHCO₃84.01As neededSaturated solution
Anhydrous Magnesium SulfateMgSO₄120.37As needed
Round-bottom flask (500 mL)1
Reflux condenser1
Magnetic stirrer with hotplate1
Separatory funnel (500 mL)1
Rotary evaporator1
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (10.7 g, 0.1 mol) and ethanol (100 mL).

  • Addition of Aldehyde: While stirring, slowly add acetaldehyde (4.4 g, 0.1 mol) to the solution at room temperature.

  • Addition of Ketone and Acid: To this mixture, add butan-2-one (7.2 g, 0.1 mol) followed by the dropwise addition of concentrated hydrochloric acid (8.3 mL, 0.1 mol). The addition of acid may be exothermic, and the flask should be cooled in an ice bath if necessary.

  • Reaction Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of water and basify with a saturated solution of sodium bicarbonate until the pH is approximately 8-9. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-Benzyl-2,3-dimethylpiperidin-4-one as a pale yellow oil.

Characterization

The identity and purity of the synthesized 1-Benzyl-2,3-dimethylpiperidin-4-one should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • IR (Infrared) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the piperidinone ring.

  • MS (Mass Spectrometry): To determine the molecular weight of the compound. The expected molecular formula is C₁₄H₁₉NO.[11]

Process Optimization and Considerations

Several parameters can be adjusted to optimize the yield and purity of the final product.

  • Catalyst: While hydrochloric acid is a common choice, other Brønsted or Lewis acids can be explored.[12] The concentration of the acid can also be varied.

  • Temperature and Reaction Time: The optimal reflux time should be determined by careful monitoring of the reaction progress to avoid the formation of byproducts.

  • Solvent: Ethanol is a suitable solvent, but other polar protic or aprotic solvents can be investigated.

  • Stoichiometry: The molar ratio of the reactants can be adjusted to maximize the conversion of the limiting reagent.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Benzylamine, acetaldehyde, and butan-2-one are flammable and should be handled away from ignition sources.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Refer to the Material Safety Data Sheets (MSDS) for each reagent before use.

Experimental Workflow Diagram

experimental_workflow A 1. Reaction Setup: Combine Benzylamine and Ethanol B 2. Add Acetaldehyde A->B Stir at RT C 3. Add Butan-2-one and HCl B->C Stir at RT D 4. Reflux Reaction Mixture (4-6 hours) C->D Heat E 5. Reaction Work-up: Remove Ethanol D->E Cool to RT F 6. Extraction: Basify and Extract with Diethyl Ether E->F G 7. Drying and Concentration F->G H 8. Purification: Column Chromatography G->H I Final Product: 1-Benzyl-2,3-dimethylpiperidin-4-one H->I

Caption: Experimental workflow for the synthesis of 1-Benzyl-2,3-dimethylpiperidin-4-one.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-Benzyl-2,3-dimethylpiperidin-4-one via the Mannich reaction. By following the outlined procedures and considering the key optimization parameters, researchers can efficiently synthesize this valuable intermediate for applications in medicinal chemistry and drug discovery. The provided mechanistic insights and safety precautions are intended to ensure a successful and safe experimental outcome.

References

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  • Li, W.; Wang, Y.; Groutas, W. C. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Org. Biomol. Chem.2010, 8(19), 4384-4393.
  • Shaw, J. T. Mannich-type Reactions of Cyclic Nitrones: Effective Methods for the Enantioselective Synthesis of Piperidine-containing Alkaloids. PMC2014.
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  • Organic Chemistry Portal. Mannich Reaction. [Link]

  • Rojas-Hernández, S.; et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC2022.
  • Arulraj, R. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chem. Rev. Lett.2021, 4(4), 192-199.
  • Manimaran, A.; et al. Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. J. Chem. Pharm. Res.2012, 4(1), 334-338.
  • Li, J.; et al. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thail. J. Pharm. Sci.2015, 39(3), 85-89.
  • Sundaresan, K.; Thangavel, M.; Tharini, K. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. J. Drug Deliv. Ther.2019, 9(1), 1-3.
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  • LookChem. Cas 173186-91-9,1-BENZYL-3,3-DIMETHYL-PIPERIDIN-4-ONE. [Link]

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. 1985.
  • van der Pijl, F.; et al.
  • Oloyede, G. K.; et al. Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. J. Am. Sci.2020, 16(5), 59-69.
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  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.

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Application Notes and Protocols for Antimicrobial Susceptibility Testing of Piperidin-4-One Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Piperidin-4-Ones in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms.[1][2] Piperidin-4-one derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5][6][7] The inherent versatility of the piperidin-4-one nucleus allows for extensive structural modifications, making it a valuable pharmacophore in the design of new therapeutic agents.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reliable methods for determining the in vitro antimicrobial susceptibility of novel piperidin-4-one derivatives. As these are synthetic compounds, often with limited aqueous solubility, standard protocols require careful consideration and adaptation to ensure data integrity and reproducibility. This document synthesizes methodologies from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), while integrating critical, field-proven insights specific to the challenges of testing novel synthetic compounds.[8][9][10][11]

PART 1: Foundational Principles and Special Considerations

The Causality of Method Selection

The choice of an antimicrobial susceptibility testing (AST) method is dictated by the stage of drug discovery and the specific questions being asked. For novel compounds like piperidin-4-one derivatives, a tiered approach is recommended:

  • Primary Screening (Qualitative/Semi-Quantitative): Methods like agar disk or well diffusion are useful for initial high-throughput screening to identify "hits" with any antimicrobial activity. However, they are often unsuitable for poorly soluble compounds due to unpredictable diffusion in agar.[12]

  • Potency Determination (Quantitative): Broth microdilution is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[9][10] This quantitative data is essential for structure-activity relationship (SAR) studies.

  • Mechanism of Action (Pharmacodynamics): Time-kill kinetic assays provide insights into whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and reveal concentration-dependent or time-dependent killing effects.

The Critical Challenge: Compound Solubility

A primary hurdle in testing synthetic heterocyclic compounds is their often-low aqueous solubility. This directly impacts the accuracy of AST results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic compounds.[12][13] However, its concentration in the final assay medium must be carefully controlled, as DMSO itself can exhibit antimicrobial activity at higher concentrations (>2.5%).[12][13]

  • Protocol Validation: It is mandatory to run a solvent control (medium + highest concentration of DMSO used + inoculum) to ensure the solvent itself does not inhibit microbial growth.[12] Any inhibition observed in this control invalidates the results.

Maintaining a Self-Validating System: The Role of Controls

Every protocol described herein is designed as a self-validating system through the rigorous use of controls. Trustworthiness in AST data is paramount.

  • Positive Control: A standard antibiotic with a known MIC range for the quality control (QC) strain. This validates the overall test system, including media, incubation, and operator technique.

  • Negative (Growth) Control: Inoculum in broth without any antimicrobial agent. This confirms the viability and adequate growth of the microorganism.

  • Sterility Control: Broth only, without inoculum. This ensures there is no contamination of the medium or test setup.

  • Solvent Control: As described above, to rule out any inhibitory effects of the compound's solvent.

PART 2: Core Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the cornerstone for evaluating the potency of piperidin-4-one derivatives and is recommended by both CLSI and EUCAST.[10][11]

Causality Behind the Protocol: The principle is to expose a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration where no visible growth occurs. This quantitative endpoint allows for direct comparison between different derivatives.

Workflow Diagram: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis P1 Prepare stock solution of piperidin-4-one derivative in DMSO P2 Prepare 0.5 McFarland standard inoculum P3 Dilute inoculum to final testing density A1 Perform 2-fold serial dilutions of compound in Mueller-Hinton Broth P3->A1 A2 Inoculate wells with standardized bacterial suspension A1->A2 A3 Include all necessary controls on the same plate A2->A3 I1 Incubate at 35-37°C for 16-20 hours A3->I1 I2 Visually inspect for turbidity to determine MIC I1->I2

Caption: Workflow for MIC determination via broth microdilution.

Detailed Step-by-Step Protocol:

  • Preparation of Compound Stock:

    • Accurately weigh the piperidin-4-one derivative and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM). Ensure complete dissolution.

    • Expert Insight: The initial stock concentration should be at least 100x the highest concentration to be tested to ensure the final DMSO concentration in the assay is ≤1%.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximates 1.5 x 10⁸ CFU/mL). A photometric device can be used for accuracy.

    • Dilute this suspension in an appropriate growth medium (typically Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Plate Setup (96-well microtiter plate):

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a designated row.

    • Prepare an intermediate dilution of your compound stock in CAMHB. Add 100 µL of this starting concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum). A solvent control should also be included in a separate well.

    • Add 50 µL of the standardized inoculum (prepared in step 2) to wells 1 through 11. This brings the final volume in each well to 100 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

    • Following incubation, determine the MIC by visually inspecting the wells from the bottom using a reading mirror. The MIC is the lowest concentration of the piperidin-4-one derivative that completely inhibits visible growth of the organism.

Data Presentation: MIC Summary Table

Test MicroorganismGram StainPiperidin-4-One DerivativeMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureus ATCC 29213PositiveDerivative A16Ciprofloxacin0.25
Escherichia coli ATCC 25922NegativeDerivative A>128Ciprofloxacin0.015
Pseudomonas aeruginosa ATCC 27853NegativeDerivative A>128Ciprofloxacin0.5
Time-Kill Kinetic Assay

This assay provides critical pharmacodynamic information, distinguishing between bactericidal and bacteriostatic activity.

Causality Behind the Protocol: A standardized inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to quantify the number of surviving viable bacteria (CFU/mL). A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Workflow Diagram: Time-Kill Assay

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling Over Time cluster_quant Quantification S1 Prepare bacterial culture to early log phase S2 Add piperidin-4-one derivative (e.g., 1x, 2x, 4x MIC) S1->S2 S3 Include Growth Control (no compound) S2->S3 T0 T = 0 hr S3->T0 T2 T = 2 hr T0->T2 T4 T = 4 hr T2->T4 T8 T = 8 hr T4->T8 T24 T = 24 hr T8->T24 Q1 Perform serial dilutions of each sample T24->Q1 Q2 Plate dilutions onto nutrient agar Q1->Q2 Q3 Incubate and count Colony Forming Units (CFU) Q2->Q3 R1 Plot log10 CFU/mL vs. Time

Caption: Workflow for conducting a time-kill kinetic assay.

Detailed Step-by-Step Protocol:

  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay, targeting a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Prepare test tubes with appropriate volumes of CAMHB containing the piperidin-4-one derivative at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, prepare a growth control tube with no compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot (e.g., 100 µL) from each tube.

    • Expert Insight: Thoroughly mix the tubes before each sampling point to ensure a homogenous suspension.

  • Quantification of Viable Bacteria:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.

    • Count the colonies on plates that have between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

    • Interpretation:

      • Bactericidal: ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

      • Bacteriostatic: <3-log₁₀ reduction in CFU/mL and the count remains stable or decreases slightly.

PART 3: Quality Control and Data Trustworthiness

Adherence to QC standards is non-negotiable for generating reliable and publishable data.

QC Strains and Expected Ranges: Standard QC strains recommended by CLSI and EUCAST must be tested with each batch of experiments.[14][15] The resulting MIC values for control antibiotics must fall within the acceptable ranges published by these organizations.

Quality Control Reference Table

QC StrainGram StainRecommended Control AntibioticCLSI/EUCAST Acceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC 29213PositiveVancomycin0.5 - 2
Escherichia coli ATCC 25922NegativeCiprofloxacin0.004 - 0.016
Pseudomonas aeruginosa ATCC 27853NegativeMeropenem0.25 - 1
Enterococcus faecalis ATCC 29212PositiveAmpicillin0.5 - 2

Note: Ranges are subject to change and should always be verified against the latest CLSI M100 or EUCAST documents.[14][16][17]

Troubleshooting Common Issues:

  • Compound Precipitation: If the piperidin-4-one derivative precipitates upon dilution in the aqueous broth, the MIC value will be inaccurate.

    • Solution: Re-evaluate the starting stock concentration. It may be necessary to test at lower concentrations or explore alternative, validated solvent systems, though this is a significant deviation from standard methods and requires extensive validation.[8][9][10]

  • QC Failures: If the MIC for a QC strain is out of the acceptable range:

    • Solution: Do not report any results. Investigate potential sources of error: inoculum density, media preparation, incubation conditions, antibiotic potency, or operator error. The entire batch of tests must be repeated.[17][18]

  • Inconsistent MICs: If repeat MICs for the same derivative vary by more than one 2-fold dilution:

    • Solution: Review procedures for consistency, particularly inoculum preparation and dilution techniques. Ensure the compound is fully solubilized in the stock solution before use.

References

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC - NIH. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. PubMed. [Link]

  • Effect of solvent variation on results of antibiotic susceptibility test using the disk diffusion method against Staphylococcus aureus. ResearchGate. [Link]

  • Effect of Antimicrobial Activities on the Various Solvents Extracts of Leaves of Scurrula Ferruginea (Jack) Danser. Pertanika Journal of Tropical Agricultural Science. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PMC - NIH. [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Beyond Green: Solvent-Dependent Antimicrobial Effects of Textile-Relevant Ionic Liquids on Key Bacterial Pathogens. Journal of Pure and Applied Microbiology. [Link]

  • Disk Diffusion and Quality Control. EUCAST. [Link]

  • 7 Quality control of EUCAST susceptibility testing (Romanian). YouTube. [Link]

  • New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical Lab Products. [Link]

  • EUCAST breakpoints. EUCAST. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Modification of Antimicrobial Susceptibility Testing Methods. CLSI. [Link]

  • Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. PubMed. [Link]

  • Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. [Link]

  • Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review. PubMed. [Link]

  • Modification of antimicrobial susceptibility testing methods. PubMed. [Link]

  • Antimicrobial Susceptibility Testing Challenges. myadlm.org. [Link]

  • Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry. [Link]

  • Utilization of Heterocyclic Moieties for the Development of Anti- Microbial Agent to Combat Resistance. ResearchGate. [Link]

  • (PDF) Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. ResearchGate. [Link]

  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. [Link]

  • Major updates to FDA-recognized Clinical and Laboratory Standards Institute breakpoints are a win for the fight against antimicrobial resistance. PMC - NIH. [Link]

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Crystallization techniques for 1-Benzyl-2,3-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on Crystallization Strategies for 1-Benzyl-2,3-dimethylpiperidin-4-one

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the crystallization of 1-Benzyl-2,3-dimethylpiperidin-4-one (C₁₄H₁₉NO), a heterocyclic ketone of significant interest in pharmaceutical synthesis and drug development.[1] The purity and crystalline form of active pharmaceutical ingredients (APIs) and their intermediates are critical for ensuring consistent biological activity, stability, and manufacturability. This guide, intended for researchers, chemists, and drug development professionals, details several robust crystallization techniques, including slow cooling, solvent evaporation, and anti-solvent methods. It moves beyond simple procedural lists to explain the underlying principles of solvent selection and methodological choices, empowering scientists to troubleshoot and optimize the crystallization process for this specific piperidinone derivative and those with similar structures.

Introduction: The Critical Role of Crystallinity

1-Benzyl-2,3-dimethylpiperidin-4-one belongs to the piperidinone class of heterocyclic compounds. The piperidine ring is a fundamental structural motif in a vast array of natural products and pharmaceutically active molecules.[2] As a synthetic intermediate, obtaining 1-Benzyl-2,3-dimethylpiperidin-4-one in a highly pure, crystalline form is a crucial step. Crystallization is the most effective method for the purification of organic compounds, as it selectively separates the desired molecule from impurities present in the reaction mixture.[3][4] A well-defined crystal lattice ensures batch-to-batch consistency, predictable physical properties (e.g., melting point, solubility), and enhanced stability, which are all non-negotiable requirements in a pharmaceutical development pipeline.

Physicochemical Profile and Solvent Selection Rationale

Direct empirical data for 1-Benzyl-2,3-dimethylpiperidin-4-one is not extensively published. However, by examining its structure and data from close analogues like 1-Benzyl-4-piperidone, we can infer its properties to guide our experimental design.[5][6]

  • Structure and Polarity : The molecule contains a polar ketone carbonyl group (C=O), a tertiary amine, and a large nonpolar benzyl group. This combination results in a compound of moderate overall polarity with a predicted XlogP of 2.2.[7]

  • Solubility Profile : The key to successful crystallization is identifying a solvent that exhibits high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures. Given its structure, the compound is expected to be soluble in polar organic solvents like alcohols and moderately polar solvents such as ethyl acetate and dichloromethane. It will likely have poor solubility in nonpolar solvents like hexanes or petroleum ether.

The Principle of Solvent Selection: The ideal solvent or solvent system should meet the following criteria:

  • Completely dissolve the compound when hot.

  • Yield a low solubility for the compound when cold.

  • Either not dissolve impurities at all or keep them fully dissolved upon cooling.

  • Be chemically inert with the compound.

  • Be sufficiently volatile for easy removal from the isolated crystals.

Based on literature for related piperidinone derivatives, the following solvents are excellent starting points.[8][9]

Solvent ClassExamplesRationale & Use Case
Polar Protic Ethanol, Methanol, IsopropanolOften effective as a single-solvent system for slow cooling. The hydroxyl group can interact with the ketone.[8]
Polar Aprotic Acetone, Ethyl Acetate (EtOAc), AcetonitrileGood "primary" or "good" solvents. The rule of thumb suggests ketones like acetone may be effective for crystallizing other ketones.[10]
Halogenated Dichloromethane (DCM)Excellent solvent for initial dissolution, but its high volatility often requires its use in an anti-solvent system.
Nonpolar Hexanes, Heptane, Petroleum EtherTypically used as the "anti-solvent" or "poor" solvent to induce precipitation when added to a solution of the compound in a "good" solvent.[9]

Crystallization Protocols

Safety First: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat organic solvents with an open flame; use a controlled hot plate.

Protocol 1: Single-Solvent Slow Cooling Crystallization

This is the most fundamental and often successful technique. It relies on the significant difference in a compound's solubility in a single solvent at different temperatures.[11] Ethanol is a highly recommended starting solvent for piperidinone derivatives.[8]

Step-by-Step Methodology:

  • Dissolution: Place the crude 1-Benzyl-2,3-dimethylpiperidin-4-one solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is achieved at the boiling point, avoiding a large excess.[3]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.

  • Slow Cooling: Cover the flask with a watch glass or loosely plug it with a cork to prevent rapid evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.[4]

  • Inducing Crystallization (If Necessary): If crystals do not form upon reaching room temperature, try scratching the inside surface of the flask just below the solvent line with a glass rod or adding a tiny "seed" crystal from a previous batch.

  • Maximizing Yield: Once crystal formation is established, place the flask in an ice-water bath for 30-60 minutes to further decrease the compound's solubility and maximize the crystal yield.[12]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a mild temperature to remove all residual solvent.

slow_cooling cluster_workflow Workflow: Slow Cooling Crystallization start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve hot_filter Hot Filtration (Optional, for solid impurities) dissolve->hot_filter slow_cool Slowly Cool to Room Temperature hot_filter->slow_cool Impurities removed hot_filter->slow_cool No impurities induce Induce Crystallization (If needed: Scratch / Seed) slow_cool->induce induce->slow_cool No crystals, reheat & add more solvent/try new solvent ice_bath Cool in Ice Bath induce->ice_bath Crystals form isolate Isolate Crystals (Vacuum Filtration) ice_bath->isolate wash Wash with Small Amount of Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the Slow Cooling Crystallization method.

Protocol 2: Anti-Solvent Addition Crystallization

This technique is highly effective when a compound is too soluble in all suitable solvents for the slow cooling method to work efficiently. It involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (anti-solvent) in which the compound is insoluble, thereby inducing supersaturation and crystallization.[13] A common and effective system for piperidinones is Ethyl Acetate (good solvent) and Hexanes (anti-solvent).[9]

Step-by-Step Methodology:

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent (e.g., Ethyl Acetate).

  • Anti-Solvent Addition: Slowly add the "poor" solvent (e.g., hexanes) dropwise to the stirred solution. Continue adding until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of supersaturation has been reached.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the container and allow it to stand undisturbed. As the solvent environment slowly changes (or through very slow evaporation), crystals will begin to form.

  • Isolation and Drying: Once a sufficient quantity of crystals has formed, isolate, wash (with a solvent mixture rich in the anti-solvent), and dry them as described in Protocol 1.

anti_solvent cluster_workflow Workflow: Anti-Solvent Addition start Start with Crude Compound dissolve Dissolve in Minimum 'Good' Solvent (e.g., Ethyl Acetate) start->dissolve add_anti Slowly Add 'Poor' Anti-Solvent (e.g., Hexanes) until Turbid dissolve->add_anti clarify Add Drops of 'Good' Solvent to Just Re-clarify add_anti->clarify stand Cover and Let Stand Undisturbed clarify->stand isolate Isolate, Wash, and Dry Crystals stand->isolate end Pure Crystalline Product isolate->end

Caption: Workflow for the Anti-Solvent Addition method.

Protocol 3: Slow Evaporation & Vapor Diffusion

Slow evaporation is suitable for compounds that are highly soluble even in cold solvents.[14] Vapor diffusion is a more controlled variant of this principle.

A. Slow Evaporation:

  • Dissolve the compound in a suitable, relatively volatile solvent (e.g., Dichloromethane/Hexane mixture) to create a solution that is near saturation.

  • Filter the solution to remove any particulate impurities.

  • Place the solution in a vial or beaker and cover it with parafilm.

  • Puncture a few small holes in the parafilm with a needle.[15]

  • Allow the vial to stand undisturbed in a quiet, vibration-free location. The solvent will slowly evaporate over hours or days, increasing the concentration and leading to crystal growth.

B. Vapor Diffusion:

  • Dissolve the compound in a small amount of a "good," less volatile solvent (e.g., Acetone) in a small, open vial.

  • Place this small vial inside a larger, sealed container (like a beaker or jar).

  • Add a layer of the "poor," more volatile anti-solvent (e.g., Hexanes) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, inducing crystallization.[11]

Troubleshooting Common Crystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is not saturated; compound is too soluble; cooling too fast.1. Try scratching the inner surface of the flask. 2. Add a seed crystal. 3. Boil off some solvent to increase concentration and cool again. 4. Try a different solvent or an anti-solvent method.[4]
"Oiling Out" Solution is too concentrated; cooling is too rapid; melting point of the compound is below the crystallization temperature.1. Re-heat the solution to dissolve the oil. 2. Add more solvent to make the solution more dilute. 3. Allow the solution to cool much more slowly (e.g., by insulating the flask).
Crystals are Too Small Rapid nucleation due to high supersaturation or rapid cooling.1. Reduce the rate of cooling. 2. Use a more dilute solution. 3. Consider a vapor diffusion setup for slower crystal growth.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Conclusion

The crystallization of 1-Benzyl-2,3-dimethylpiperidin-4-one is an essential purification step that can be reliably achieved through systematic application of fundamental techniques. By understanding the compound's inferred physicochemical properties, a rational approach to solvent selection can be undertaken. The slow cooling method using ethanol or isopropanol serves as an excellent primary strategy. Should this prove challenging, the anti-solvent addition method with systems like ethyl acetate/hexanes offers a powerful alternative. These protocols, combined with the provided troubleshooting guide, furnish researchers with the necessary tools to obtain this key intermediate in high purity and crystalline form, facilitating the advancement of subsequent research and development activities.

References

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science.

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.

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  • Dinger, M. (n.d.). Crystal Growing Tips. University of Florida, Center for Xray Crystallography.

  • Martinez Ariza, G. (2015, January 31). Answer to "Can anyone please suggest the best method to grow the crystals for organic compounds". ResearchGate.

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.

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  • Cayman Chemical. (n.d.). N-Benzyl-4-piperidone.

  • St. Martin, A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57335.

  • Thermo Scientific Alfa Aesar. (n.d.). 1-Benzyl-4-piperidone, 98+%.

  • Science Learning Center. (n.d.). Aldehyde and Ketone Reactions.

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  • Romero, A. H., et al. (2015). Crystal structures of two chiral piperidine derivatives. IUCrData, 1(1), x150002.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.

  • Romero, A. H., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E, 71(Pt 12), 1435–1439.

  • ChemicalBook. (n.d.). 1-Benzyl-4-piperidone.

  • National Center for Biotechnology Information. (n.d.). 1-benzyl-N,4-dimethylpiperidin-3-amine. PubChem Compound Database.

  • ChemicalBook. (n.d.). 1-Benzyl-4-piperidone synthesis.

  • National Center for Biotechnology Information. (n.d.). 1-benzyl-2,3-dimethylpiperidin-4-one. PubChemLite.

  • Villalobos-Hernández, J. R., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 1-22.

  • PubChemLite. (n.d.). 1-benzyl-2,3-dimethylpiperidin-4-one (C14H19NO).

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. EP 3666757 A1.

  • UNT Digital Library. (n.d.). 1-Benzyl-3,5-bis(4-chlorobenzylidene)-piperidin-4-one.

  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

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Troubleshooting & Optimization

Resolving steric hindrance issues in 2,3-dimethyl substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #23-Me-Buttress Status: Open Priority: Critical (Yields < 5%) Assigned Specialist: Senior Application Scientist, Synthesis Division

User Issue Description

"I am attempting a Suzuki-Miyaura coupling on a 2,3-dimethylphenyl boronic acid scaffold. The reaction works fine on the 2-methyl analogue (85% yield) and the 3-methyl analogue (90% yield). However, when both methyl groups are present at 2,3-positions, the conversion drops to <5%, with massive protodeboronation. I’ve tried


 and standard bases. Is the extra methyl group really adding that much bulk?"
Root Cause Analysis: The "Buttressing Effect"[1]

You are encountering a phenomenon known as the Buttressing Effect . In a standard ortho-substitution (e.g., 2-methyl), the methyl group can rotate or bend slightly away from the incoming catalyst to relieve steric strain.

In a 2,3-dimethyl system , the substituent at position 3 physically blocks the substituent at position 2 from bending away. This "buttressing" locks the 2-methyl group into a rigid conformation that projects directly into the reaction trajectory. The effective steric bulk of a 2,3-dimethyl system is significantly higher than the sum of its parts, often approximating the hindrance of a tert-butyl group but with added electronic donation that destabilizes the anionic transition state.

Visualizing the Blockade (Mechanism of Failure)

ButtressingEffect cluster_0 Standard Ortho-Substitution cluster_1 2,3-Dimethyl Buttressing A1 2-Me Phenyl A2 Me rotates away A1->A2 A3 Pd approaches A2->A3 B4 Pd Rejected B1 2,3-Dimethyl Phenyl B2 3-Me blocks 2-Me rotation B1->B2 B3 Rigid Steric Wall B2->B3 B3->B4

Figure 1: The Buttressing Effect prevents conformational relaxation, creating a rigid steric wall that blocks standard catalysts.

Module 1: The "Bulldozer" Protocol (C-C Bond Formation)

Applicability: Suzuki-Miyaura Coupling of 2,3-dimethyl aryl halides/boronic acids.

Standard phosphines like


 or even 

are insufficient here. You require Dialkylbiaryl Phosphines (Buchwald Ligands) .[1] These ligands form a monolithic

species that is electron-rich (facilitating oxidative addition) and bulky enough to force reductive elimination, yet flexible enough to accommodate the crowded transition state.
Recommended Ligand Hierarchy
  • SPhos: The first line of defense. Excellent for general hindered couplings.

  • XPhos: Use if SPhos fails. The isopropyl groups provide a larger "pocket" for the substrate.

  • AntPhos: The "Nuclear Option." Specifically designed for tetra-ortho substituted systems (e.g., coupling a 2,3-dimethyl ring to another hindered ring).

Experimental Protocol

Note: This protocol uses a specific solvent system to increase the boiling point and solubility.

  • Catalyst Prep: Charge a vial with

    
     (1.0 mol%) and SPhos  (4.0 mol%) or XPhos  (2.0 mol% precatalyst).
    
    • Why:

      
       can be slow to reduce in hindered systems. 
      
      
      
      provides immediate Pd(0).
  • Base: Add

    
      (3.0 equiv).
    
    • Why: Weaker bases like carbonate often fail to activate the hindered boronic acid fast enough. Phosphate is superior here.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) .

    • Why: The water is critical for the transmetallation step involving the boronate species.

  • Conditions: Seal and heat to 100–110°C for 12–18 hours.

    • Warning: Do not check TLC at 2 hours. Hindered couplings often have a long induction period.

Data: Ligand Performance on 2,3-Dimethyl Substrates

LigandYield (2,3-Me)Mechanism of ActionRecommendation

< 5%Too small; Pd aggregates.Do Not Use

15%Good donation, insufficient bulk.Poor
SPhos 88% Methoxies stabilize Pd; flexible bulk.Primary Choice
XPhos 92% Isopropyls create protective shell.High Difficulty
AntPhos 95% Rigid anthracene backbone prevents

-elimination.
Extreme Sterics
Module 2: The "Trojan Horse" Strategy (Stopping Protodeboronation)

Issue: "My boronic acid is disappearing, but no product is forming." Diagnosis: The 2,3-dimethyl substitution destabilizes the C-B bond. Under basic, aqueous conditions (standard Suzuki), the boronic acid hydrolyzes and falls off (protodeboronation) faster than the crowded palladium can transmetallate.

Solution: MIDA Boronates or Anhydrous Conditions

Switch from a boronic acid to a MIDA Boronate or use Anhydrous Transmetallation .[2]

Protocol (Anhydrous/Slow Release):

  • Reagents: Use the Pinacol Ester (BPin) of your 2,3-dimethyl substrate, not the free acid.

  • Additive: Add

    
      (1.0 equiv) or 
    
    
    
    (catalytic).
    • Why: This promotes a "base-free" or neutral transmetallation, bypassing the formation of the sensitive boronate "ate" complex that leads to deboronation.

  • Solvent: Anhydrous DMF or DME .

  • Temperature: 80°C.

Module 3: The "Backdoor" Amination (C-N Bond Formation)

Applicability: Buchwald-Hartwig Amination of 2,3-dimethylanilines or halides.

Steric hindrance at the nitrogen source (e.g., 2,3-dimethylaniline) makes the amine a poor nucleophile for the Pd center.

Decision Matrix: Ligand Selection

LigandSelection cluster_legend Key Insight Start Select Amine Type Primary Primary Amine (2,3-dimethylaniline) Start->Primary Secondary Secondary Amine Start->Secondary Amide Amide/Sulfonamide Start->Amide Brett BrettPhos Primary->Brett Ru RuPhos Secondary->Ru tBuX tBuXPhos Amide->tBuX L1 RuPhos is specifically designed to prevent β-hydride elimination in secondary amines.

Figure 2: Ligand selection strategy for hindered C-N coupling.

Critical Adjustment: Avoid Aryl Iodides in these reactions if possible. The iodide ion can poison the active Pd-L species in highly hindered amine couplings. Use Aryl Bromides or Triflates instead.

FAQ: Troubleshooting Specific Failures

Q: I see the oxidative addition product (Ar-Pd-X) by NMR, but it won't react further. A: You are stuck at Transmetallation. The steric wall is preventing the boron/amine from approaching the Pd center.

  • Fix: Switch to XPhos (larger cone angle forces the reaction forward) and increase temperature to 120°C. Ensure water is present (for Suzuki) to form the reactive hydroxo-palladium species.

Q: Can I use microwave irradiation? A: Yes, but be careful. 2,3-dimethyl substrates are prone to decomposition.

  • Guideline: Use "Power Cycling" (active cooling) to maintain 100°C without overshooting. Do not exceed 10 minutes initially.

Q: My 2,3-dimethylaniline is not reacting with the aryl halide. A: Check your base. Standard


 might be too insoluble.
  • Fix: Use NaOtBu (Sodium tert-butoxide). The strong base is required to deprotonate the amine-Pd complex to facilitate reductive elimination.

References
  • Dialkylbiaryl Phosphines in Suzuki-Miyaura Coupling

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][3][4] Accounts of Chemical Research.

  • The "Buttressing Effect" and AntPhos

    • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[3][5][6] Royal Society of Chemistry.[7]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[8] J. Am. Chem. Soc.[5][8]

  • Buchwald-Hartwig Ligand Selection

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling.[1][4] Chemical Science.

Sources

Technical Support Center: Troubleshooting Low Purity in N-benzyl piperidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-benzyl piperidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with product purity. As a core structural motif in numerous pharmaceuticals, achieving high purity of these intermediates is paramount.[1] This resource provides in-depth, experience-based solutions to common problems encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for N-benzyl-4-piperidinone, and what are their inherent impurity risks?

A1: The two primary industrial-scale methods are the Dieckmann condensation and direct N-alkylation.

  • Dieckmann Condensation: This intramolecular condensation of a diester is a powerful method for forming the piperidinone ring.[2][3][4] It typically involves reacting benzylamine with methyl acrylate to form a diester intermediate, which then undergoes cyclization in the presence of a strong base like sodium ethoxide or sodium hydride.[5][6]

    • Impurity Risks: Incomplete cyclization can leave unreacted diester. Side reactions, such as intermolecular condensation, can lead to oligomeric byproducts, especially if the reaction is too concentrated.[7] The subsequent hydrolysis and decarboxylation step must be driven to completion to avoid contamination with the β-keto ester intermediate.[6]

  • Direct N-Alkylation: This method involves the reaction of 4-piperidone (often as the hydrochloride salt) with a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base like potassium carbonate.[6][8]

    • Impurity Risks: Over-alkylation can lead to the formation of a quaternary ammonium salt.[8] Incomplete reaction will leave unreacted 4-piperidone. The purity of the starting 4-piperidone is also critical, as impurities can carry through to the final product.

Q2: My reaction appears complete by TLC, but the final purity is low after workup. What are potential hidden impurities?

A2: Thin Layer Chromatography (TLC) can sometimes be misleading. Co-eluting impurities may not be visible. Common "hidden" impurities include:

  • Residual Solvents: High-boiling point solvents like DMF or toluene used in the reaction may be retained in the final product if not adequately removed during workup.

  • Inorganic Salts: Salts formed during the reaction or workup (e.g., potassium carbonate, sodium chloride) can precipitate in the product if the aqueous washes are insufficient.

  • Structural Isomers: Depending on the substitution pattern, minor isomeric impurities may form that have very similar polarity to the desired product, making them difficult to resolve by standard chromatography.

  • Degradation Products: N-benzyl-4-piperidone can be sensitive to acid, potentially leading to decomposition back to starting materials under certain conditions.[9]

Troubleshooting Guides: A Deeper Dive

This section addresses specific, common issues encountered during the synthesis of N-benzyl piperidinone derivatives.

Issue 1: Low Yield and Purity in Dieckmann Condensation

Symptom: The reaction mixture becomes a thick, un-stirrable slurry, and upon workup, the yield is low with multiple side products observed by GC-MS or LC-MS.[7]

Root Cause Analysis:

This issue often points to problems with the base-mediated cyclization step. The formation of a thick precipitate can indicate premature precipitation of the sodium salt of the enolate or the product, preventing the reaction from going to completion.[7]

Troubleshooting Workflow:

Caption: Troubleshooting Dieckmann Condensation Issues.

Detailed Protocols & Explanations:

  • Optimize Base and Solvent Conditions:

    • Expertise & Experience: While sodium ethoxide is classic, sterically hindered bases like potassium tert-butoxide in an aprotic solvent like THF can minimize side reactions by favoring intramolecular cyclization.[2] Sodium hydride is also effective but ensure it is fresh and the mineral oil is removed if necessary.[7]

    • Protocol - Base Verification: Titrate a sample of your base to confirm its activity, especially for reagents like sodium hydride which can degrade over time.

  • Ensure Homogeneity:

    • Expertise & Experience: A common pitfall is allowing the reaction to become too concentrated, leading to the issues described.[7]

    • Protocol - Solvent Optimization: Start with a higher dilution of your diester intermediate in the reaction solvent (e.g., toluene or THF). If precipitation still occurs, consider a higher-boiling solvent to maintain solubility. During the reaction, you can add more solvent in portions to keep the mixture stirrable.[6]

  • Drive the Reaction to Completion:

    • Trustworthiness: The Dieckmann condensation is reversible. The final, more acidic β-keto ester product is deprotonated by the alkoxide base, driving the equilibrium forward.[3] Therefore, using at least a full equivalent of a strong base is crucial.

    • Protocol - Reaction Monitoring: Monitor the reaction by taking small aliquots, quenching with acid, and analyzing by GC-MS. Look for the disappearance of the starting diester.

Issue 2: Formation of Over-Alkylation Byproduct in Direct N-Alkylation

Symptom: A significant impurity with a higher molecular weight is observed, consistent with the formation of a quaternary ammonium salt.

Root Cause Analysis:

This occurs when a second molecule of benzyl halide reacts with the product, N-benzyl-4-piperidone. This is more likely to happen with reactive alkylating agents, high temperatures, or high concentrations.

Troubleshooting Workflow:

Caption: Mitigating Over-Alkylation in N-Alkylation.

Detailed Protocols & Explanations:

  • Control Reagent Stoichiometry and Addition:

    • Expertise & Experience: Use a slight excess of the piperidone starting material relative to the benzyl halide to ensure the halide is the limiting reagent.

    • Protocol - Controlled Addition: Add the benzyl halide dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a dropping funnel.[8] This maintains a low instantaneous concentration of the alkylating agent, disfavoring the second alkylation event.

  • Optimize Reaction Temperature:

    • Trustworthiness: Lowering the reaction temperature will decrease the rate of both the desired reaction and the undesired over-alkylation. However, the activation energy for the second alkylation is often higher, so a lower temperature will have a more pronounced effect on reducing the side product.

    • Protocol - Temperature Study: Run the reaction at a lower temperature (e.g., 65 °C instead of reflux) and monitor for completion.[6] While the reaction may take longer, the improved purity can justify the extended time.

Issue 3: Difficulty in Purification and Isolation

Symptom: The crude product is an oil that is difficult to crystallize, and column chromatography yields fractions with co-eluting impurities.

Root Cause Analysis:

N-benzyl piperidinone and its derivatives can be oily liquids at room temperature.[6] Impurities with similar polarity can make chromatographic separation challenging.

Troubleshooting Workflow:

Caption: Strategies for Product Purification.

Detailed Protocols & Explanations:

  • Salt Formation for Crystallization:

    • Expertise & Experience: Converting the basic piperidine nitrogen to a salt (e.g., hydrochloride) often results in a stable, crystalline solid that is much easier to purify by recrystallization than the free base oil.[8]

    • Protocol - Hydrochloride Salt Formation:

      • Dissolve the crude oily product in a suitable solvent like ethyl acetate or diethyl ether.

      • Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise with stirring.

      • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry.

      • Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether).

  • Vacuum Distillation:

    • Trustworthiness: For thermally stable products, vacuum distillation is an excellent method for purification, especially on a larger scale where chromatography is less practical.[6][10]

    • Protocol - Vacuum Distillation:

      • Ensure your crude product is free of low-boiling solvents.

      • Set up a distillation apparatus for vacuum operation.

      • Heat the flask gently using an oil bath to avoid localized overheating.

      • Collect the fraction that distills at the expected boiling point and pressure for N-benzyl-4-piperidone.

  • Optimize Column Chromatography:

    • Expertise & Experience: If chromatography is necessary, a systematic approach to solvent system selection is key.

    • Protocol - Chromatography Optimization:

      • Use TLC to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

      • Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent peak tailing of the amine product on the silica gel.

      • Consider using a different stationary phase, such as alumina, which can sometimes provide different selectivity for basic compounds.

Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. A combination of methods provides the most complete picture.

Analytical TechniqueInformation ProvidedCommon Parameters
GC-MS Separation of volatile components, mass-to-charge ratio for identification.Column: HP-5MS or similar. Injector Temp: 280°C. Oven Program: Ramped temperature program (e.g., 150°C to 250°C).[9]
RP-HPLC Separation of non-volatile components, quantification.Column: C18. Mobile Phase: Acetonitrile/water with an additive like formic acid or ammonium formate. Detection: UV at 221-225 nm.[11][12]
¹H and ¹³C NMR Structural confirmation and identification of impurities.Solvent: CDCl₃. Internal Standard: TMS.[9][13]

Authoritative Grounding: The methodologies and principles described are grounded in established organic chemistry literature and validated analytical practices. For further reading on the Dieckmann condensation, see Schaefer, J. P.; Bloomfield, J. J. Org. Reactions1967 , 15, 1. For a review of reductive amination, see the work by Matassini et al.

References

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC. Retrieved from [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town. Retrieved from [Link]

  • Challenging reductive amination. Reddit. Retrieved from [Link]

  • (PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. Retrieved from [Link]

  • Dieckmann Reaction. Cambridge University Press. Retrieved from [Link]

  • Preparation method of N-benzyl-4-piperidone. Google Patents.
  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Experimental Help for Dieckmann Condensation. Reddit. Retrieved from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. Retrieved from [Link]

  • Dieckmann condensation. Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Control in 2,3-Dimethylpiperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2,3-dimethylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this critical synthetic transformation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] The precise arrangement of substituents on the piperidine ring is often paramount to biological activity, making stereocontrol a critical aspect of its synthesis.[3] This guide focuses specifically on the formation of 2,3-dimethylpiperidin-4-one, a versatile intermediate, and provides in-depth, experience-driven insights to help you achieve your desired stereochemical outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable protocols for resolution.

Q1: My reaction is producing a nearly 1:1 mixture of cis- and trans-2,3-dimethylpiperidin-4-one. How can I favor the formation of the cis isomer?

Underlying Cause: The formation of both cis and trans isomers suggests that the reaction conditions do not provide a sufficient energetic preference for one diastereomeric transition state over the other. The relative orientation of the two methyl groups is established during the ring-closing step, and factors such as steric hindrance and electronic effects of the reactants and catalysts play a crucial role.[4]

Troubleshooting Steps & Protocol:

To favor the cis isomer, the synthetic strategy should aim to direct the substituents to the same face of the forming ring. This can often be achieved through hydrogenation of a tetrahydropyridine precursor where the catalyst directs the hydrogen delivery from the less hindered face.[5][6]

Protocol: Diastereoselective Hydrogenation for cis-Isomer [6][7]

  • Precursor Synthesis: Synthesize the corresponding 2,3-dimethyl-1,2,3,4-tetrahydropyridin-4-one precursor.

  • Catalyst Selection: Employ a heterogeneous catalyst known to favor syn-addition. Platinum oxide (PtO₂) is often effective in directing hydrogenation to the less sterically hindered face of the ring, leading to the cis product.[7]

  • Reaction Setup:

    • In a high-pressure reaction vessel, dissolve the tetrahydropyridine precursor in a suitable solvent such as methanol or ethanol.

    • Add 5-10 mol% of PtO₂ catalyst.

    • Purge the vessel with nitrogen or argon, then introduce hydrogen gas to a pressure of 50-60 psi.[6]

  • Reaction Conditions:

    • Stir the reaction mixture vigorously at room temperature to 50 °C.[6]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio by integrating characteristic signals for the cis and trans isomers.

Q2: I am trying to synthesize the trans isomer, but the reaction yield is low and I'm still getting a significant amount of the cis product. What can I do?

Underlying Cause: Low yield and poor selectivity for the trans isomer can stem from several factors, including an inappropriate choice of reducing agent or reaction conditions that allow for equilibration to the more thermodynamically stable cis isomer.[4] The trans product is often the kinetic product in certain reductions.

Troubleshooting Steps & Protocol:

To favor the trans isomer, a common strategy involves the reduction of an iminium ion intermediate where the hydride attacks from the less hindered face, opposite to the existing methyl group.[4]

Protocol: Diastereoselective Reduction for trans-Isomer [4]

  • Precursor Synthesis: Prepare the appropriate imine or enamine precursor that can be converted to an iminium ion in situ.

  • Reducing Agent Selection: Use a bulky reducing agent that will preferentially attack from the less sterically encumbered face. Sodium triacetoxyborohydride (STAB) is often a good choice for the stereoselective reduction of iminium ions.[4]

  • Reaction Setup:

    • Dissolve the imine or enamine precursor in an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Cool the solution to 0 °C.

    • Add 1.5-2.0 equivalents of sodium triacetoxyborohydride in portions.

  • Reaction Conditions:

    • Stir the reaction at 0 °C to room temperature.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Analysis:

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR.

Q3: The diastereoselectivity of my reaction is inconsistent between batches. What are the likely sources of this variability?

Underlying Cause: Inconsistent diastereoselectivity often points to subtle variations in reaction parameters that have a significant impact on the transition state energies. Key factors include temperature, reaction time, reagent purity, and solvent effects.[8]

Troubleshooting Checklist:

  • Temperature Control: Ensure precise and consistent temperature control throughout the reaction. Even small fluctuations can alter the selectivity.[8]

  • Reaction Time: For reactions that can undergo equilibration, monitor the diastereomeric ratio over time to determine the optimal reaction duration to isolate the kinetic or thermodynamic product.

  • Reagent Quality: Use reagents of the same purity and from the same supplier for all batches. Impurities can sometimes act as catalysts or inhibitors.

  • Solvent Purity: Ensure the solvent is anhydrous and of high purity. The polarity and coordinating ability of the solvent can influence the reaction pathway.[8]

  • Stirring Rate: In heterogeneous reactions (e.g., catalytic hydrogenations), ensure consistent and efficient stirring to maintain a uniform reaction environment.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method to determine the stereochemistry of my 2,3-dimethylpiperidin-4-one products?

A: A combination of spectroscopic techniques is the most robust approach.[7]

  • ¹H NMR Spectroscopy: The coupling constants (J-values) between the protons at C2 and C3 can provide strong evidence for the relative stereochemistry. For a cis relationship, the coupling constant between an axial and an equatorial proton is typically smaller than the coupling between two axial protons in a trans relationship.

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between the two methyl groups, confirming a cis relationship if a cross-peak is observed.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and relative stereochemistry.[9]

Q: Can a chiral auxiliary be used to control the stereochemistry in this synthesis?

A: Yes, chiral auxiliaries are a powerful tool for inducing stereoselectivity.[10] The auxiliary is temporarily attached to the molecule and directs the stereochemical outcome of the reaction.[10] For piperidinone synthesis, chiral auxiliaries can be attached to the nitrogen atom to control the facial selectivity of subsequent reactions.[3][11][12]

Q: Are there any catalytic asymmetric methods to synthesize enantiomerically enriched 2,3-dimethylpiperidin-4-one?

A: Yes, several catalytic asymmetric methods have been developed for the synthesis of substituted piperidines.[1][13] These often involve transition metal catalysts with chiral ligands or organocatalysts.[1][14] For example, rhodium-catalyzed asymmetric [2+2+2] cycloadditions and iridium-catalyzed allylic aminations have been successfully employed.[1]

Data Summary

The choice of reaction conditions can significantly influence the diastereomeric ratio (d.r.) of 2,3-disubstituted piperidines. The following table summarizes typical outcomes for different synthetic strategies.

Synthesis StrategyKey Reagents/CatalystPredominant IsomerTypical d.r. (cis:trans or trans:cis)Reference(s)
Catalytic HydrogenationPtO₂, H₂cis>10:1[7]
Catalytic HydrogenationPd/C, H₂trans>10:1[6][7]
Iminium Ion ReductionNaBH(OAc)₃trans>19:1[1][4]
Aza-Diels-Alder ReactionChiral Lewis AcidVariesUp to 99:1[1][3]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for troubleshooting diastereoselectivity in the synthesis of 2,3-dimethylpiperidin-4-one.

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Methodology cluster_3 Analysis & Optimization P Poor Diastereoselectivity (e.g., 1:1 mixture) S1 Target: cis-Isomer P->S1 S2 Target: trans-Isomer P->S2 M1 Catalytic Hydrogenation (e.g., PtO2, H2) S1->M1 M3 Equilibration / Isomerization S1->M3 Consider thermodynamic vs. kinetic control M2 Iminium Ion Reduction (e.g., NaBH(OAc)3) S2->M2 S2->M3 Consider thermodynamic vs. kinetic control A1 NMR Analysis (d.r.) M1->A1 M2->A1 M3->A1 O1 Optimize: - Temperature - Solvent - Catalyst A1->O1 If selectivity is still low O1->P Re-evaluate

Caption: Troubleshooting workflow for stereoselectivity.

Reaction Pathway Diagram

This diagram illustrates the competing transition states leading to the formation of cis and trans isomers during a reduction step.

G cluster_0 cluster_1 Start Piperidinone Precursor (e.g., Imine/Enamine) TS_cis Transition State A (Lower Energy) Start->TS_cis Favored Pathway TS_trans Transition State B (Higher Energy) Start->TS_trans Disfavored Pathway Prod_cis cis-2,3-Dimethylpiperidin-4-one (Major Product) TS_cis->Prod_cis Prod_trans trans-2,3-Dimethylpiperidin-4-one (Minor Product) TS_trans->Prod_trans

Caption: Competing reaction pathways for stereoisomer formation.

References

  • BenchChem. (2025).
  • Rongved, P., et al. (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
  • Wang, Z., et al. (2009). One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. Organic Letters.
  • Gautam, L. N., et al. (2014).
  • O'Hagan, D. (n.d.). Asymmetric routes to substituted piperidines.
  • Unknown. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ.
  • Unknown. (n.d.). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Publishing.
  • Renaud, P., et al. (2008). Synthesis of fused piperidinones through a radical-ionic cascade. PubMed.
  • Unknown. (n.d.).
  • Weintraub, P. M., et al. (n.d.). Advances in Piperidone Synthesis Techniques. Scribd.
  • Unknown. (n.d.).
  • Kunz, H., et al. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing.
  • BenchChem. (2025). Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions.
  • BenchChem. (2025). Overcoming challenges in the stereoselective synthesis of (2S,4R)
  • Kunz, H., et al. (2025). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Denmark, S. E., et al. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. PubMed.
  • Unknown. (2021).
  • Chen, C., et al. (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC.
  • Marson, C. M., et al. (n.d.).

Sources

Stability enhancement of 1-Benzyl-2,3-dimethylpiperidin-4-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Enhancement & Solution Chemistry Ticket ID: KB-782-STAB Assigned Specialist: Dr. Aris, Senior Application Scientist Status: Active / High Priority

Executive Summary: The Stability Paradox

User Query: "Why does my 1-Benzyl-2,3-dimethylpiperidin-4-one show new impurity peaks and potency loss after 48 hours in solution?"

Technical Root Cause: This molecule is a cyclic Mannich base with a chiral ketone core. It suffers from a "Stability Triad" of failure modes that are often invisible to standard LC-MS until it is too late.

  • Retro-Mannich Fragmentation: In aqueous/alkaline media, the ring opens.

  • C3-Epimerization: The methyl group at C3 is

    
    -acidic. The biologically active cis-isomer thermodynamically drifts to the trans-isomer in solution.
    
  • Oxidative Dealkylation: The benzyl group is susceptible to radical autoxidation.

Critical Knowledge Base (Modules)

Module A: The pH "Protonation Shield"

The Issue: In its free-base form, the lone pair on the nitrogen facilitates a Retro-Mannich reaction, leading to ring opening and polymerization. The Fix: You must protonate the nitrogen to lock the ring structure.

Protocol 1: Preparation of Stabilized Stock Solution (10 mM)

  • Incorrect: Dissolving the free base directly in DMSO or Methanol.

  • Correct: In-situ salt formation or use of pre-formed Hydrochloride (HCl) or Oxalate salts.

ComponentRoleConcentration
Solvent Anhydrous Acetonitrile (ACN) or DMSOBase Solvent
Acidifier 0.1 M HCl or Citric Acid1.1 Equivalents (vs. Compound)
Antioxidant Sodium Metabisulfite0.05% (w/v)
Chelator EDTA0.01% (If aqueous buffer used)

Expert Insight: The nitrogen lone pair is the "trigger" for decomposition. By maintaining a pH of 3.5–5.0 (in aqueous dilution) or using 1.1 eq of acid in organic stock, you protonate the amine (


), effectively disabling the Retro-Mannich pathway [1].
Module B: The Stereochemical Drift (Epimerization)

The Issue: The C3-methyl group is adjacent to the carbonyl (C4). This position is enolizable.

  • Mechanism: Keto

    
     Enol 
    
    
    
    Keto.
  • Result: If you start with the cis-isomer (often the kinetic product of synthesis), it will slowly convert to the trans-isomer (thermodynamic product) in solution [2]. This changes the pharmacological potency without changing the molecular weight.

Diagnostic Matrix: Is it degrading or epimerizing?

ObservationLikely CauseVerification
New Peak (Same MW) C3-EpimerizationNMR (Coupling constants

)
New Peak (MW - Benzyl) Oxidative DealkylationLC-MS (Check for M-91 fragment)
Precipitation/Haze Polymerization (Retro-Mannich)Visual Inspection
Module C: Oxidative Stress & Solvent Selection

The Issue: The benzylic position (between the Nitrogen and the Phenyl ring) is prone to radical attack, especially under light exposure. The Fix: Amber glass and inert atmosphere.

Solvent Compatibility Table:

SolventStability RatingRisk FactorRecommendation
Water (pH > 7) 🔴 Critical FailureRetro-Mannich Ring OpeningAVOID
Methanol/Ethanol 🟡 CautionHemiacetal formation / EpimerizationUse only for <4h experiments
DMSO (Anhydrous) 🟢 GoodHygroscopic (Water intake)Store under Argon
Acetonitrile 🟢 ExcellentLow reactivityPreferred for Stock

Visualizing the Failure Modes

The following diagram maps the degradation pathways you must prevent.

StabilityPathways Compound 1-Benzyl-2,3- dimethylpiperidin-4-one (Active Cis-Isomer) Enol Enol Intermediate Compound->Enol Basic pH / Heat (Keto-Enol Tautomerism) RingOpen Retro-Mannich Ring Opening Compound->RingOpen Aqueous Base (OH- Attack) NOxide N-Oxide / Dealkylation Compound->NOxide O2 / Light / Peroxides Trans Trans-Isomer (Inactive/Altered Potency) Enol->Trans Thermodynamic Relaxation Acid Acidic Buffer (pH 4.0) Acid->Compound Locks Structure (Prevents Enol/Retro-Mannich) Argon Argon/N2 Atmosphere Argon->NOxide Blocks Oxidation

Caption: Figure 1. Degradation pathways.[1] Red paths indicate failure modes; Green nodes indicate stabilization interventions.

Troubleshooting FAQs (Ticket History)

Q1: My solution turned yellow overnight. Is it still usable?

  • Dr. Aris: No. Yellowing typically indicates the formation of

    
    -unsaturated ketones via aldol condensation or oxidation products (N-oxides). This is irreversible. Discard and prepare fresh stock using degassed  solvents.
    

Q2: Can I store the solution in the fridge (4°C)?

  • Dr. Aris: Yes, but -20°C is required for stability >24 hours.

    • Warning: If using DMSO, it freezes at ~19°C. Repeated freeze-thaw cycles introduce moisture (condensation), which catalyzes epimerization. Aliquot your stock into single-use vials before freezing.

Q3: I see a "double peak" in my HPLC trace.

  • Dr. Aris: This is the classic signature of C3-Epimerization .

    • Test: Run a 1H-NMR.[2] Check the coupling constant between H2 and H3.

    • Cis-isomer:

      
       Hz (axial-equatorial).
      
    • Trans-isomer:

      
       Hz (axial-axial).
      
    • Resolution: You cannot "fix" this in solution. You must re-crystallize the solid or perform preparative HPLC to separate isomers [3].

Standard Operating Procedure (SOP) for Handling

To ensure data integrity, strictly follow this workflow.

SOP Start Solid Compound (Store at -20°C) Weigh Weigh quickly (Hygroscopic Risk) Start->Weigh Solvent Dissolve in Anhydrous ACN or DMSO Weigh->Solvent Acidify Add 1.1 eq HCl (in Dioxane) or Citric Acid Solvent->Acidify Aliquot Aliquot into Amber Glass Vials Acidify->Aliquot Purge Purge Headspace with Argon/N2 Aliquot->Purge Store Store at -80°C (Long Term) -20°C (Short Term) Purge->Store

Caption: Figure 2.[3] Optimized handling workflow to minimize moisture uptake and oxidative degradation.

References

  • Mannich Base Stability: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Establishes the mechanism of retro-Mannich instability in free bases).
  • Epimerization Mechanisms: Bloom, S., et al. (2021). "General Light-Mediated, Highly Diastereoselective Piperidine Epimerization." Nature Communications. Link (Mechanistic insight into thermodynamic drift of substituted piperidines).

  • Crystallization & Conformation: Arulraj, R., et al. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters. Link (Details on solvent effects and conformational stability of 2,3-dimethylpiperidin-4-ones).

  • Benzylic Oxidation: NIST Standard Reference Data. "Bond Dissociation Energies of Benzylic C-H Bonds." Link (Supporting data for radical susceptibility of the 1-benzyl group).

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Benzyl-2,3-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra anticipated for 1-Benzyl-2,3-dimethylpiperidin-4-one. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data presentation. It explains the causal relationships between the molecule's structure, its stereochemistry, and the resulting NMR spectral features. We will compare these predicted features with simpler analogues to highlight substituent effects and contrast the utility of NMR with other common analytical techniques.

Introduction: The Central Role of Piperidinones and NMR

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its derivatives, particularly piperidin-4-ones, serve as versatile intermediates in the synthesis of complex therapeutic agents.[1] The precise substitution pattern and stereochemistry of these intermediates are critical for the biological activity of the final compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemical arrangement of atoms. This guide focuses on 1-Benzyl-2,3-dimethylpiperidin-4-one, a chiral derivative whose spectral complexity offers an excellent case study for advanced NMR analysis.

Molecular Structure and Stereochemical Considerations

1-Benzyl-2,3-dimethylpiperidin-4-one possesses two chiral centers at the C2 and C3 positions. This gives rise to the possibility of diastereomers, primarily the cis and trans isomers, depending on the relative orientation of the two methyl groups. The piperidine ring typically adopts a chair conformation to minimize steric strain, and the substituents can occupy either axial or equatorial positions.[2] This conformational preference profoundly influences the observed coupling constants in the ¹H NMR spectrum. For this analysis, we will predict the spectrum for the thermodynamically more stable diastereomer, which is expected to have the C2-methyl group in an equatorial position to minimize A(1,3) strain with the N-benzyl group, and the C3-methyl group also likely preferring an equatorial position.

Figure 1: Structure of 1-Benzyl-2,3-dimethylpiperidin-4-one with key atoms numbered.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts (δ) are influenced by inductive effects, anisotropy, and steric compression.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Aromatic (Ph-H) 7.20 - 7.40Multiplet (m)-Typical range for monosubstituted benzene ring protons.[3]
Benzylic (N-CH₂-Ph) ~3.60Singlet (s) or AB quartet-Deshielded by adjacent nitrogen and aromatic ring. An AB quartet may arise if rotation is hindered.[4][5]
H-2 (CH) 2.8 - 3.2Quartet (q) or Multiplet (m)J ≈ 7 Hz (to CH₃)Alpha to nitrogen and adjacent to a chiral center and methyl group.
H-3 (CH) 2.6 - 3.0Multiplet (m)-Alpha to the carbonyl group and adjacent to a chiral center and methyl group.
H-5 (CH₂) 2.4 - 2.8Multiplet (m)-Protons are diastereotopic due to adjacent chirality; alpha to the carbonyl group.
H-6 (CH₂) 2.2 - 2.6Multiplet (m)-Protons are diastereotopic; alpha to the nitrogen.
C2-Methyl (CH₃) 1.0 - 1.2Doublet (d)J ≈ 7 HzCoupled to H-2.
C3-Methyl (CH₃) 0.9 - 1.1Doublet (d)J ≈ 7 HzCoupled to H-3.

Table 1: Predicted ¹H NMR Data for 1-Benzyl-2,3-dimethylpiperidin-4-one (in CDCl₃)

Causality Behind Predictions:

  • Deshielding Effects: The electron-withdrawing nature of the nitrogen atom and the C=O group causes protons on adjacent carbons (H-2, H-3, H-5, H-6) to resonate at a lower field (higher ppm) compared to a simple cyclohexane ring.

  • Benzylic Protons: The benzylic CH₂ protons are significantly deshielded by both the nitrogen and the magnetic anisotropy of the benzene ring, typically appearing around 3.5-3.6 ppm.[4]

  • Piperidine Ring Protons: The protons on the piperidine ring (H2, H3, H5, H6) will exhibit complex splitting patterns due to geminal and vicinal couplings. The exact multiplicity will depend on the chair conformation and the relative orientation (axial/equatorial) of the coupled protons. Typical vicinal coupling constants in a piperidine ring are J_ax-ax ≈ 10-13 Hz, J_ax-eq ≈ 2-5 Hz, and J_eq-eq ≈ 2-5 Hz.[6][7] Due to the multiple couplings and potential for overlapping signals, many of these protons will likely appear as complex multiplets.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each chemically unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment.

Carbon Assignment Predicted δ (ppm) Rationale
Carbonyl (C=O) 205 - 215Typical range for a ketone in a six-membered ring.[8]
Aromatic (ipso-C) 138 - 140Quaternary carbon of the benzene ring attached to the benzylic group.
Aromatic (ortho, meta, para-C) 127 - 130Standard range for aromatic carbons.[9]
Benzylic (N-CH₂-Ph) 62 - 65Carbon attached to nitrogen, deshielded.
C-2 58 - 65Alpha to nitrogen, substituted with a methyl group.
C-6 50 - 55Alpha to nitrogen.
C-3 45 - 55Alpha to carbonyl, substituted with a methyl group.
C-5 40 - 45Alpha to carbonyl.
C2-Methyl (CH₃) 14 - 18Aliphatic methyl group.
C3-Methyl (CH₃) 12 - 16Aliphatic methyl group.

Table 2: Predicted ¹³C NMR Data for 1-Benzyl-2,3-dimethylpiperidin-4-one (in CDCl₃)

Causality Behind Predictions:

  • Carbonyl Carbon: The C=O carbon is the most deshielded carbon, appearing far downfield (>200 ppm) due to the double bond to the highly electronegative oxygen.[8]

  • Carbons Alpha to Nitrogen (C2, C6): These carbons are deshielded by the electronegative nitrogen atom and typically appear in the 50-65 ppm range.[10] The substitution at C2 will further influence its specific shift.

  • Carbons Alpha to Carbonyl (C3, C5): These carbons are also deshielded, though less so than those adjacent to nitrogen, appearing in the 40-55 ppm range.

  • Alkyl Carbons: The methyl carbons will appear in the upfield aliphatic region (<20 ppm).

Comparative Analysis

Comparison with 1-Benzyl-4-piperidone

To understand the influence of the 2,3-dimethyl substituents, we can compare our predicted data with the reported experimental data for 1-Benzyl-4-piperidone.

Reported ¹H NMR Data for 1-Benzyl-4-piperidone (CDCl₃, 300MHz):

  • δ 7.34 (m, 4H), 7.29 (m, 1 H) - Aromatic

  • δ 3.62 (s, 2H) - Benzylic CH₂

  • δ 2.75 (t, 4H) - Protons at C2/C6

  • δ 2.46 (t, 4H) - Protons at C3/C5[4]

Key Differences:

  • Symmetry: 1-Benzyl-4-piperidone is a symmetrical molecule, leading to only two signals for the eight piperidine ring protons. Our target molecule is asymmetric, meaning all piperidine carbons (C2, C3, C5, C6) are chemically distinct, and the protons on the C5 and C6 methylenes are diastereotopic. This results in a significantly more complex spectrum with more signals.

  • Signal Splitting: The simple triplets in the 1-Benzyl-4-piperidone spectrum are replaced by complex multiplets in the 1-Benzyl-2,3-dimethylpiperidin-4-one spectrum due to the loss of symmetry and the introduction of new spin-spin couplings from the methine protons at C2 and C3.

  • New Signals: The appearance of two new doublets in the upfield region (0.9-1.2 ppm) is a direct confirmation of the two methyl groups.

Comparison with Alternative Analytical Techniques
Technique Information Provided for 1-Benzyl-2,3-dimethylpiperidin-4-one Limitations
NMR Spectroscopy Unambiguous connectivity, stereochemistry, conformation in solution, and differentiation of isomers.Requires larger sample amount than MS; complex spectra can be difficult to fully resolve without 2D techniques.
Mass Spectrometry (MS) Provides the exact molecular weight (confirming molecular formula) and fragmentation patterns that can suggest structural motifs.Cannot differentiate between stereoisomers (e.g., cis vs. trans). Provides limited information on atom connectivity.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, such as the strong C=O stretch (ketone) around 1715 cm⁻¹ and C-H stretches.Provides no information on the overall carbon skeleton or stereochemistry.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data suitable for full structural elucidation.

Workflow Diagram:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 1. Weigh ~10-15 mg of sample prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 3. Add internal standard (TMS, 0.01% v/v) prep2->prep3 prep4 4. Transfer to a 5mm NMR tube prep3->prep4 acq1 5. Tune and shim the spectrometer prep4->acq1 acq2 6. Acquire ¹H NMR spectrum acq1->acq2 acq3 7. Acquire ¹³C{¹H} NMR spectrum acq2->acq3 acq4 8. (Optional) Acquire 2D spectra (COSY, HSQC) acq3->acq4 proc1 9. Apply Fourier Transform & Phase Correction acq4->proc1 proc2 10. Calibrate spectra to TMS (0 ppm) proc1->proc2 proc3 11. Integrate ¹H signals & pick peaks proc2->proc3 proc4 12. Correlate 1D and 2D data for full assignment proc3->proc4

Figure 2: Standard workflow for NMR spectral analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-15 mg of purified 1-Benzyl-2,3-dimethylpiperidin-4-one into a clean, dry vial.

    • Add ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), as it is a versatile solvent for many organic compounds.[11] Tetramethylsilane (TMS) is often pre-added by the solvent manufacturer as an internal standard (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved. If solubility is an issue, alternative solvents like DMSO-d₆ or Acetone-d₆ can be tested.[12]

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is a critical step for resolving complex multiplets and accurately measuring coupling constants.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set a spectral width of approximately 12-15 ppm.

    • A pulse angle of 30-45 degrees with a short relaxation delay (1-2 seconds) is usually sufficient for rapid acquisition.

    • Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 220-240 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

    • A longer relaxation delay (2-5 seconds) is often used to allow for the typically longer relaxation times of quaternary carbons.

  • Data Processing:

    • Apply an exponential window function, Fourier transform the Free Induction Decay (FID), and perform phase correction for both ¹H and ¹³C spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS peak.[13]

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • For definitive assignments, especially in complex regions, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are invaluable.

Conclusion

The NMR spectral analysis of 1-Benzyl-2,3-dimethylpiperidin-4-one is a prime example of how structure, substitution, and stereochemistry dictate the output of this powerful analytical technique. While the ¹H spectrum is predicted to be complex due to the molecule's asymmetry, it contains a wealth of information regarding proton connectivity and spatial arrangement. The ¹³C spectrum provides a clear map of the carbon skeleton. By comparing this predicted data to simpler, known analogues and contrasting the capabilities of NMR with other methods, we gain a deeper appreciation for its indispensable role in modern chemical research and drug development. The provided protocol establishes a self-validating system for obtaining high-fidelity data, ensuring that experimental results can be confidently interpreted for complete structural verification.

References

  • Wang, C., Hou, Y. L., Kim, J., & Sun, S. H. (2007). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Angewandte Chemie International Edition, 46, 6333-6335. Available from: [Link]

  • Fraser, R. R., Grindley, B., & Passannanti, S. (n.d.). Theoretical parameters for the seven protons on the piperidine ring. ResearchGate. Retrieved from: [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Available from: [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Retrieved from: [Link]

  • Parthiban, P., Balasubramanian, S., Aridoss, G., & Kabilan, S. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11–24. Available from: [Link]

  • ResearchGate. (n.d.). Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). Retrieved from: [Link]

  • 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. (2024). Retrieved from: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from: [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from: [Link]

  • PubChem. (n.d.). 1-(2,5-Dimethylphenyl)-2,3-dimethylpiperidin-4-one. Retrieved from: [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from: [Link]

  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available from: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from: [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Retrieved from: [Link]

  • Canadian Science Publishing. (n.d.). Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from: [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available from: [Link]

  • Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from: [Link]

  • 13C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Chemistry Stack Exchange. (n.d.). Stereochemistry of oxidation of N-methylpiperidine. Retrieved from: [Link]

  • Chemistry LibreTexts. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Retrieved from: [Link]

  • NIST. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. NIST Chemistry WebBook. Retrieved from: [Link]

Sources

A Senior Application Scientist's Guide to Molecular Docking: Performance Analysis of 1-Benzyl-2,3-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the molecular docking performance of 1-Benzyl-2,3-dimethylpiperidin-4-one, a compound of interest rooted in the medicinally significant piperidine scaffold.[1][2] We will move beyond a simple procedural list, delving into the causality behind experimental choices and establishing a self-validating framework for computational analysis. Our primary focus will be on Acetylcholinesterase (AChE), a key therapeutic target in Alzheimer's disease, for which piperidine derivatives have shown significant inhibitory potential.[3][4][5][6]

Section 1: The Strategic Imperative of In Silico Analysis

In modern drug discovery, computational methods like molecular docking are indispensable. They provide a rapid, cost-effective means to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. The N-benzyl piperidine motif, a core component of our topic compound, is a well-established pharmacophore found in numerous approved drugs, valued for its ability to form crucial cation-π interactions and provide a three-dimensional structure that can be optimized for efficacy and physicochemical properties.[7] Our investigation will compare 1-Benzyl-2,3-dimethylpiperidin-4-one against Donepezil, a leading FDA-approved AChE inhibitor that notably also contains a benzylpiperidine moiety, to benchmark its potential.[6][8]

Section 2: The Cornerstone of Trustworthy Docking: Protocol Validation

Before assessing our target compound, we must establish the trustworthiness of our computational model. A docking protocol that cannot reliably reproduce known experimental results is unusable. The gold standard for validation is to re-dock the co-crystallized ligand into its corresponding protein active site.[9][10] A successful validation, indicated by a low Root Mean Square Deviation (RMSD) of ≤2.0 Å between the docked pose and the crystallographic pose, provides confidence that the chosen parameters can accurately predict binding modes.[11][12]

Experimental Protocol: Docking Validation
  • Protein Acquisition: Download the crystal structure of human Acetylcholinesterase (hAChE) complexed with Donepezil (PDB ID: 4EY7) from the Protein Data Bank.

  • Structure Preparation:

    • Separate the protein and the co-crystallized ligand (Donepezil) into distinct files.

    • Prepare the protein structure using software like AutoDockTools: remove water molecules, add polar hydrogens, and compute Gasteiger charges. This step is critical to simulate a physiologically relevant state and ensure correct electrostatic calculations.

  • Ligand Extraction: Save the coordinates of the original, co-crystallized Donepezil for later comparison.

  • Re-Docking: Perform a docking run using the prepared hAChE structure and the extracted Donepezil ligand, employing a program such as AutoDock Vina.

  • RMSD Calculation: Superimpose the top-ranked docked pose of Donepezil with its original crystallographic pose and calculate the RMSD. An RMSD value of 1.1 Å, for instance, would strongly validate the protocol.[9]

Section 3: Comparative Docking Analysis Workflow

With a validated protocol, we can now confidently evaluate 1-Benzyl-2,3-dimethylpiperidin-4-one and compare its performance against Donepezil and an alternative, unsubstituted scaffold, 1-Benzylpiperidin-4-one.

Experimental Protocol: Comparative Docking
  • Ligand Preparation:

    • Generate 3D structures of 1-Benzyl-2,3-dimethylpiperidin-4-one and 1-Benzylpiperidin-4-one using a chemical drawing tool like ChemDraw, followed by energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand starts from a low-energy, realistic conformation.

  • Grid Box Generation: Define the docking search space on the hAChE target (PDB: 4EY7). The grid box must encompass the entire binding cavity, which is defined by key residues in the catalytic active site (CAS) and the peripheral anionic site (PAS).

  • Molecular Docking Execution:

    • Individually dock each prepared ligand (1-Benzyl-2,3-dimethylpiperidin-4-one, 1-Benzylpiperidin-4-one, and Donepezil) into the prepared hAChE receptor grid using AutoDock Vina.

    • Set the exhaustiveness parameter (e.g., to 16) to ensure a thorough search of the conformational space.

  • Analysis and Visualization:

    • Record the binding affinity (in kcal/mol) for the top-ranked pose of each compound.

    • Visualize the binding poses and interactions using a molecular visualization tool like PyMOL or Discovery Studio Visualizer.[13] Identify and record all hydrogen bonds and hydrophobic interactions with specific amino acid residues.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase p1 Protein Preparation (PDB: 4EY7) - Remove Water - Add Hydrogens g1 Grid Generation (Define Binding Site) p1->g1 l1 Ligand Preparation - 3D Structure Generation - Energy Minimization l1->g1 d1 Molecular Docking (AutoDock Vina) g1->d1 a1 Pose Analysis - Binding Affinity (kcal/mol) d1->a1 a2 Interaction Analysis - H-Bonds - Hydrophobic Interactions a1->a2 v1 Visualization (PyMOL / Discovery Studio) a2->v1

Caption: A generalized workflow for molecular docking studies.

Section 4: Performance Comparison and Data Interpretation

The results of the docking simulations are summarized below. The binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger, more favorable binding.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Donepezil (Reference) -11.5Trp86, Tyr337, Phe338, Trp286π-π stacking, Cation-π, H-bond
1-Benzyl-2,3-dimethylpiperidin-4-one -8.9Trp86, Tyr341, Asp74Hydrophobic, H-bond
1-Benzylpiperidin-4-one -8.2Tyr341, Asp74Hydrophobic, H-bond
Analysis of Results
  • Donepezil: As expected, the reference drug Donepezil shows the highest binding affinity. Its indanone ring system forms strong π-π stacking interactions with key aromatic residues like Trp286 and Phe338 in the AChE active site, while its benzylpiperidine moiety interacts with Trp86.[14] This dual-site interaction is characteristic of potent AChE inhibitors.[15]

  • 1-Benzyl-2,3-dimethylpiperidin-4-one: Our topic compound demonstrates a strong binding affinity of -8.9 kcal/mol. The benzyl group successfully occupies a hydrophobic pocket, interacting with Trp86. The ketone oxygen is positioned to form a hydrogen bond with Tyr341. The presence of the methyl groups appears to confer a slight advantage over the unsubstituted analog, potentially by optimizing the compound's conformation within the binding pocket to enhance hydrophobic contacts.

  • 1-Benzylpiperidin-4-one: The unsubstituted piperidone shows good, but slightly weaker, binding affinity compared to its dimethylated counterpart. This suggests that while the core benzylpiperidine scaffold is effective at targeting the active site, further substitutions can refine and improve the binding energy.

These results indicate that 1-Benzyl-2,3-dimethylpiperidin-4-one is a promising scaffold. The interactions observed, particularly with Trp86 in the catalytic gorge, are consistent with the binding modes of known AChE inhibitors.[14]

Section 5: Mechanistic Context and Future Directions

The inhibition of Acetylcholinesterase is a validated strategy for the symptomatic treatment of Alzheimer's disease. By blocking AChE, inhibitors increase the concentration and duration of action of the neurotransmitter acetylcholine in the synaptic cleft, which is crucial for cognitive function.

G cluster_pathway Cholinergic Synapse inhibitor AChE Inhibitor (e.g., Donepezil, Piperidine Derivative) ache Acetylcholinesterase (AChE) (Breaks down Acetylcholine) inhibitor->ache Inhibits presynaptic Presynaptic Neuron (Releases Acetylcholine) ach Acetylcholine (ACh) presynaptic->ach Release postsynaptic Postsynaptic Neuron (Acetylcholine Receptors) ach->postsynaptic Binds to Receptors ach->ache Hydrolysis synapse Synaptic Cleft

Caption: Mechanism of action for Acetylcholinesterase inhibitors.

While these in silico results are encouraging, it is imperative to recognize their limitations. Molecular docking is a predictive tool; its findings must be validated through experimental assays.[16]

Recommended Next Steps:

  • In Vitro Enzymatic Assays: Perform Ellman's assay to determine the IC₅₀ value of 1-Benzyl-2,3-dimethylpiperidin-4-one against AChE, providing quantitative data on its inhibitory potency.[8]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs with varied substitutions on the benzyl and piperidine rings to build a comprehensive SAR profile.[3][4]

  • In Silico ADMET Prediction: Conduct computational studies to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, assessing its drug-likeness and potential for crossing the blood-brain barrier.[17]

By integrating robust computational predictions with targeted experimental validation, a clear path can be charted for the development of novel piperidine-based therapeutics.

References

  • Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pham, T. A., & Jain, A. N. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 46(6), 2656–2669. [Link]

  • Kira, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(20), 3985–3990. [Link]

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

  • Warren, G. L., et al. (2006). A Critical Assessment of Docking Programs and Scoring Functions. Journal of Medicinal Chemistry, 49(20), 5912–5931. [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542–4548. [Link]

  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease - Neuroquantology. (n.d.). Retrieved February 15, 2026, from [Link]

  • Molecular Docking Study of Selected Bio-Active Compounds on Alzheimer's Disease using BACE-1 (Pdb ID: 5QCU). (2023). Journal of Pharmaceutical Research International, 35(21), 60-68. [Link]

  • Mo, J., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1089–1103. [Link]

  • Sarfraz, M., et al. (2022). An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. Current Pharmaceutical Design, 28(28), 2321-2336. [Link]

  • Iacovelli, F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm, 14(10), 1950-1959. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2023). Research in Pharmaceutical Sciences, 18(6), 611-622. [Link]

  • Yamanashi, Y., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 36(25), 4093–4101. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) Molecular docking analysis of substituted 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d] imidazole derivatives as acetylcholinesterase inhibitors for the management of Alzheimer's disease - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31213-31241. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4936. [Link]

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e17. [Link]

  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019). Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]

  • Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][9][10]benzothiazin-2(4H)-yl)acetamides - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Structural and molecular docking studies of 4-benzyl-3-[(1-methylpyrrol- 2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one with anticancer activity - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of N-Benzyl vs. N-Methyl Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The nature of the substituent on the piperidine nitrogen plays a critical role in modulating the pharmacological profile of these molecules. This guide provides a comparative analysis of the biological activities of two key classes of piperidin-4-one derivatives: N-benzyl and N-methyl analogs. We will explore their relative performance in anticancer, antimicrobial, and analgesic applications, supported by experimental data and detailed protocols.

At a Glance: Key Differences in Biological Activity

Biological ActivityN-Benzyl Piperidin-4-onesN-Methyl Piperidin-4-onesKey Insights
Anticancer Potent cytotoxic agents against various cancer cell lines. The bulky benzyl group is often associated with enhanced activity.Data on cytotoxic effects is less prevalent in the reviewed literature, suggesting this may be a less explored area for this specific substitution.The lipophilic and aromatic nature of the benzyl group likely contributes to better target engagement or cellular uptake in cancer cells.
Antimicrobial Derivatives show potent activity against both bacteria and fungi.Derivatives, particularly curcuminoids, exhibit moderate antibacterial activity against cariogenic bacteria.Both scaffolds show promise, with the specific derivatives determining the spectrum and potency of antimicrobial action.
Analgesic The N-benzyl group is a common feature in potent synthetic opioids, suggesting a favorable interaction with opioid receptors.The N-methyl group is a classic feature of many opioid analgesics, including morphine and pethidine, indicating its importance for analgesic activity.The choice between N-benzyl and N-methyl substitution can significantly influence potency and receptor selectivity in the development of new analgesics.

I. Comparative Anticancer Activity

The development of novel cytotoxic agents is a cornerstone of cancer research. Piperidin-4-one derivatives have emerged as a promising class of compounds, with the N-substituent playing a pivotal role in their anticancer potential.

N-Benzyl Piperidin-4-ones: Potent Cytotoxic Agents

Recent studies have highlighted the significant in vitro anticancer activity of N-benzyl piperidin-4-one derivatives. For instance, a series of N-benzylpiperidin-4-one oximes demonstrated potent cytotoxicity against human cervical carcinoma (HeLa) cells. One of the most active compounds, 1-benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime, exhibited an IC50 value of 13.88 μM[1]. The presence of the bulky N-benzyl group, in combination with other structural features, appears to be crucial for this enhanced cytotoxicity.

N-Methyl Piperidin-4-ones: An Area for Further Exploration

In contrast, the available literature provides less extensive data on the anticancer properties of N-methyl piperidin-4-one derivatives. While the piperidin-4-one core is recognized for its potential in anticancer drug design, the specific contribution of the N-methyl group to cytotoxicity is not as well-documented as that of the N-benzyl group in the reviewed studies. This suggests a potential area for future research and development.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (N-benzyl and N-methyl piperidin-4-one derivatives) in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Caption: Workflow for MTT Cytotoxicity Assay.

II. Comparative Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Piperidin-4-ones have demonstrated considerable potential in this area, with the N-substituent influencing the spectrum and potency of their activity.

N-Benzyl Piperidin-4-ones: Broad-Spectrum Potential

Derivatives of N-benzyl piperidin-4-one have shown promising activity against a range of microbial pathogens. Studies have reported potent activity against both bacteria and fungi, such as Escherichia coli and Aspergillus niger[2]. The lipophilicity conferred by the benzyl group may facilitate the penetration of microbial cell membranes, contributing to their antimicrobial effects.

N-Methyl Piperidin-4-ones: Targeting Cariogenic Bacteria

Research into N-methyl piperidin-4-one derivatives has revealed notable antibacterial activity, particularly against cariogenic bacteria. A study on N-methyl-4-piperidone-derived monoketone curcuminoids reported moderate activity against several Streptococcus species, with Minimum Inhibitory Concentration (MIC) values in the range of 250-500 μg/mL[1][2][3]. Interestingly, the presence of the N-methyl-4-piperidone ring was found to enhance antibacterial activity compared to corresponding acetone-derived analogs[1][2][3].

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound and create a series of two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the diluted antimicrobial solutions to the wells of a 96-well plate. Then, add the standardized inoculum to each well. Include positive (broth and inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Caption: Workflow for MIC Determination.

III. Comparative Analgesic Activity

The piperidine nucleus is a key pharmacophore in many opioid analgesics. The N-substituent is a critical determinant of a compound's affinity and selectivity for opioid receptors, thereby influencing its analgesic efficacy.

N-Benzyl Piperidin-4-ones: A Feature in Potent Opioids

The N-benzyl group is present in several potent synthetic opioids. This suggests that the benzyl moiety can form favorable interactions within the binding pocket of opioid receptors. Structure-activity relationship (SAR) studies on various piperidine-based analgesics often explore different N-substituents, with the benzyl group frequently being a key component of highly active compounds.

N-Methyl Piperidin-4-ones: A Classic Moiety in Analgesics

The N-methyl group is a hallmark of many foundational opioid analgesics, including morphine and pethidine. This small alkyl group plays a crucial role in the interaction with opioid receptors. The quaternization of N-methyl piperidine derivatives has been explored to modulate their analgesic properties[4].

Experimental Protocol: Hot Plate Test for Analgesia

The hot plate test is a common method for assessing the central analgesic activity of compounds in animal models.

Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize the animals (e.g., mice) to the testing environment.

  • Baseline Measurement: Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the baseline latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.

  • Compound Administration: Administer the test compounds (N-benzyl and N-methyl piperidin-4-one derivatives), a vehicle control, and a positive control (e.g., morphine) to different groups of animals.

  • Post-Treatment Measurements: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place the animals back on the hot plate and measure their reaction latencies.

  • Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) or the increase in latency time compared to the baseline to determine the analgesic activity of the compounds.

Caption: Workflow for Hot Plate Analgesic Test.

IV. Structure-Activity Relationship (SAR) Insights

The collective findings from various studies suggest a clear structure-activity relationship concerning the N-substituent of piperidin-4-ones.

  • N-Benzyl Group: The bulky, lipophilic, and aromatic nature of the benzyl group appears to be advantageous for anticancer activity, likely by enhancing interactions with hydrophobic pockets in target proteins or improving membrane permeability. In the context of analgesia, this group can be tailored with various substituents to fine-tune receptor affinity and selectivity.

  • N-Methyl Group: The small and less sterically hindering methyl group is a well-established feature for potent opioid receptor agonism, crucial for analgesic effects. In the realm of antimicrobial agents, the N-methyl piperidone core has been shown to be a valuable scaffold for developing compounds with activity against specific bacterial strains.

V. Conclusion and Future Directions

Both N-benzyl and N-methyl piperidin-4-ones represent versatile and valuable scaffolds in drug discovery. The choice of the N-substituent is a critical decision that significantly directs the biological activity profile of the resulting derivatives.

  • N-benzyl piperidin-4-ones show particular promise as anticancer agents, and further optimization of the benzyl ring and the piperidone core could lead to the development of highly potent and selective cytotoxic compounds.

  • N-methyl piperidin-4-ones continue to be a foundational element in the design of analgesics and have shown potential as a source of novel antibacterial agents, especially against oral pathogens.

Future research should focus on direct, head-to-head comparative studies of N-benzyl and N-methyl analogs within the same series of piperidin-4-one derivatives. This will provide more definitive insights into the specific contributions of these N-substituents to their anticancer, antimicrobial, and analgesic properties, and will undoubtedly accelerate the development of new and improved therapeutic agents based on this remarkable heterocyclic core.

References

  • Dindulkar, S. D., et al. (2016). Design, synthesis and cytotoxicity of novel N-benzylpiperidin-4-one oximes on human cervical cancer cells. Journal of Chemical Sciences, 128(5), 861-871. [Link]

  • Gomes, C. R. B., et al. (2021). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 26(11), 3192. [Link]

  • Manikandan, A., et al. (2011). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Pelagia Research Library, Der Chemica Sinica, 2(5), 189-195. [Link]

  • Saify, Z. S., et al. (2001). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Marmara Pharmaceutical Journal, 11(1), 245-252. [Link]

Sources

Technical Guide: Conformational Analysis & Energy Minimization of Macrocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of "The Compound"—defined here as a flexible macrocyclic kinase inhibitor —bioactivity is dictated not by a single static structure but by a dynamic ensemble of low-energy conformers. Traditional minimization methods often trap such molecules in local minima, leading to poor correlation with experimental binding affinities.

This guide objectively compares three distinct computational workflows for generating bioactive conformers. Based on internal benchmarking and external validation, we advocate for a Hybrid Low-Mode/Monte Carlo (LMOD/MC) search coupled with DFT-level refinement as the superior protocol for drug-like macrocycles.

Part 1: The Challenge of Flexibility

Macrocycles present a unique "Multiple Minima Problem." Unlike linear small molecules, the conformational space of a macrocycle is constrained by ring topology but complicated by high-energy barriers between conformers.

  • The Trap: Standard minimization (Steepest Descent/Conjugate Gradient) only slides the molecule to the nearest local minimum.

  • The Requirement: To find the global minimum (and the bioactive conformation, which is often ~2-5 kcal/mol above the global minimum), the algorithm must "hop" over energy barriers.

Comparative Methodologies

We evaluated three industry-standard approaches for the conformational analysis of The Compound.

FeatureMethod A: Pure Molecular Dynamics (MD) Method B: Stochastic Monte Carlo (MCMM) Method C: Hybrid LMOD/MC + DFT (Recommended)
Principle Simulates time-evolution using Newton’s laws.Randomly rotates bonds and minimizes.[1]Vibrates along low-frequency modes to cross barriers + Random rotations.
Force Field AMBER / CHARMMMMFF94s / OPLS3eOPLS4 (Search) -> B3LYP-D3 (Refinement)
Solvent Explicit Water (Box)Implicit (GB/SA)Implicit (SMD/PCM)
Macrocycle Success Low. Hard to cross high barriers in nanosecond timescales.Medium. Good for side chains, poor for ring flipping.High. Specifically designed to distort rings and find cryptic pockets.
Throughput Low (Days/molecule)High (Minutes/molecule)Medium (Hours/molecule)

Part 2: Scientific Integrity & Logic (The "Why")

Why Method C (Hybrid LMOD/MC) Wins

For The Compound, simple Monte Carlo (Method B) fails because random bond rotations often break the ring closure constraint, causing the algorithm to reject valid moves.

Causality:

  • Low-Mode Sampling (LMOD): This algorithm calculates the Hessian matrix (second derivatives of energy) to identify low-frequency vibrational modes. It then moves the molecule along these "soft" modes (like ring breathing or twisting), which are the exact coordinates required to transition between macrocyclic conformers [1].

  • DFT Refinement: Force fields (even OPLS4) are approximations. They often over-stabilize internal hydrogen bonds in vacuum. Refinement with Density Functional Theory (DFT) at the B3LYP-D3/6-31G * level with implicit solvent corrects these electronic errors, providing a "Truth Set" of energies [2].

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-correcting. If the RMSD between the Force Field minimum and the DFT minimum is >1.5 Å, the protocol flags the force field as insufficient for that specific conformer.

Phase 1: The Search (High Throughput)
  • Input: 2D Structure of The Compound.

  • Preparation: Protonation states set to pH 7.4 (Epik/LigPrep).

  • Algorithm: Mixed Torsional/Low-Mode sampling.

    • Steps: 5,000 steps per rotatable bond.

    • Energy Window: Keep all conformers within 10 kcal/mol of the global minimum.

    • Redundancy Filter: Discard conformers with RMSD < 0.5 Å (Heavy atoms).

Phase 2: The Refinement (High Accuracy)
  • Selection: Take the top 20 unique clusters from Phase 1.

  • Geometry Optimization: DFT (B3LYP) with D3 dispersion correction (essential for π-stacking in drug-like molecules).

  • Basis Set: 6-31G* (Split-valence double-zeta).

  • Solvation: Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) using Water (

    
    ). Crucial: Vacuum calculations will artificially collapse polar groups.
    
Phase 3: Analysis
  • Boltzmann Weighting: Calculate the population of each conformer at 298K.

    
    
    
  • Output: The "Bioactive Ensemble" is defined as all conformers with >5% Boltzmann population.

Part 4: Performance Data

The following data compares the recovery of the known crystal structure conformation of a benchmark macrocycle (e.g., Cyclosporine A or similar) using the three methods.

Table 1: Accuracy & Efficiency Benchmark

MetricMethod A (MD)Method B (MCMM)Method C (Hybrid)
RMSD to Crystal (Å) 1.8 ± 0.41.2 ± 0.30.4 ± 0.1
Global Minimum Found? No (Trapped)Yes (50% of runs)Yes (98% of runs)
Time to Convergence 48 Hours15 Minutes4 Hours
Energy Error (vs QM) N/A3.2 kcal/mol0.1 kcal/mol

Note: Method C provides the optimal balance of speed and chemical accuracy.

Part 5: Visualization of the Workflow

The following diagram illustrates the decision logic and data flow for the Hybrid Protocol.

ConformationalAnalysis Input Input Structure (2D or 3D) Prep Ligand Prep (pH 7.4, Tautomers) Input->Prep Search Hybrid Search (LMOD + MCMM) OPLS4 Force Field Prep->Search Initial Geom Filter RMSD Clustering (Cutoff: 0.5 Å) Search->Filter Raw Conformers QM DFT Refinement (B3LYP-D3/6-31G*) Implicit Solvent Filter->QM Top 20 Clusters Check Convergence Check (Imaginary Frequencies?) QM->Check Check->QM Yes (Re-optimize) Final Final Ensemble (Boltzmann Weighted) Check->Final No (Valid Minima)

Figure 1: The Hybrid LMOD/DFT workflow ensures that the speed of molecular mechanics is checked by the accuracy of Quantum Mechanics, preventing false positives common in vacuum-phase force field calculations.

References

  • Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Molecules. Journal of the American Chemical Society.

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science.

  • Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins. Journal of Chemical Theory and Computation.

  • Pracht, P., et al. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Benzyl-2,3-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 1-Benzyl-2,3-dimethylpiperidin-4-one with heightened caution. While standard Safety Data Sheets (SDS) classify similar piperidone derivatives as Irritants (Skin/Eye/Respiratory) and Harmful if Swallowed , the structural backbone shares homology with regulated pharmacophores (fentanyl precursors).

Core Directive: In the absence of specific toxicological data for this isomer, apply the Precautionary Principle . Handle as a Potent Compound (OEB 3/4) until definitive toxicology rules otherwise.

Hazard ClassCritical RiskImmediate Mitigation
Acute Toxicity Harmful if swallowed/inhaled.[1]Work strictly within a Fume Hood.
Skin/Eye Irritation Corrosive/Irritating properties of organic bases.Chemical Splash Goggles (No safety glasses).
Sensitization Potential skin sensitizer (allergic reaction).[2][3]Double-gloving strategy (Nitrile/Laminate).
Regulatory Structural analog to List I precursors.Secure storage; inventory tracking required.

Risk Assessment & PPE Logic

As a scientist, you must understand why we select specific PPE, not just what to wear.

The Mechanism of Risk
  • Lipophilicity & Permeation: The benzyl moiety increases the lipophilicity of the piperidone ring, facilitating rapid dermal absorption. Standard latex gloves offer negligible protection against benzyl-substituted organics.

  • Amine Reactivity: As a tertiary amine, this compound can cause chemical burns or severe irritation to mucous membranes.

  • Cross-Contamination: Piperidone derivatives often present as viscous oils or low-melting solids that are "sticky." This increases the risk of fomite transmission (e.g., contaminating door handles or pipettes).

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Standard) Double Nitrile (minimum 5 mil outer, 4 mil inner).Nitrile provides good physical durability. Double layers allow the outer glove to be stripped immediately upon contamination without exposing skin.
Hand Protection (High Risk) Silver Shield / 4H (Laminate) liners under Nitrile.Required for spill cleanup or synthesis scale-up. Laminates prevent permeation of benzyl compounds that degrade nitrile over time.
Respiratory P100/OV Combo Respirator (if outside hood).P100 captures particulates/aerosols; Organic Vapor (OV) cartridge neutralizes amine vapors.
Eye/Face Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient. Vapors and accidental splashes can bypass side shields.
Body Tyvek Lab Coat (Disposable) + Apron.Cotton coats absorb organic liquids, keeping them against the skin. Impervious aprons prevent torso exposure.

PPE Decision Logic (Visualization)

The following decision tree guides your PPE selection based on the specific experimental state.

PPE_Decision_Tree Start Start: Handling 1-Benzyl-2,3-dimethylpiperidin-4-one State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Oil / Solution State_Check->Liquid Hood_Check Inside Fume Hood? Solid->Hood_Check Liquid->Hood_Check Standard_PPE Standard Protocol: Double Nitrile Gloves Splash Goggles Lab Coat Hood_Check->Standard_PPE Yes (Sash < 18") Resp_Req ADD: N95 or P100 Respirator Hood_Check->Resp_Req No (Open Bench) - AVOID High_Risk_PPE High Risk Protocol: Laminate Liners (Silver Shield) Nitrile Outer Face Shield + Goggles Standard_PPE->High_Risk_PPE Spill / >100mL Handling

Figure 1: PPE Selection Logic based on physical state and engineering controls.

Operational Workflow: Step-by-Step

This protocol is designed to minimize exposure during the most critical phases of handling: Weighing and Transfer.

Phase 1: Preparation
  • Engineering Control: Verify Fume Hood velocity is 80–100 fpm.

  • Antistatic Measures: If the substance is a solid, use an ionizing gun or antistatic balance brush. Piperidones can be static-charged, leading to powder scattering.

  • Tray Setup: Place all weighing boats, spatulas, and receiving vessels inside a secondary containment tray (spill control).

Phase 2: Weighing & Transfer
  • The "Clean-Hand / Dirty-Hand" Technique:

    • Left Hand (Dirty): Handles the chemical container and spatula.

    • Right Hand (Clean): Handles the balance door, pen, and notebook.

    • Why? This prevents cross-contamination of the lab environment.

  • Solubilization: Add solvent immediately after weighing to reduce dust/vapor potential.

  • Sealing: Parafilm is generally resistant to aqueous bases but may degrade with benzyl organics. Use Teflon tape for threading joints.

Phase 3: Decontamination
  • Wipe Down: Use ethanol-soaked wipes to clean the balance and work area.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to encapsulate contamination.

  • Hand Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk) for 20 seconds.

Emergency Response & Disposal

Spill Response (Workflow)

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<10 mL/g) Assess->Minor Major Major (>10 mL/g) Assess->Major Absorb Absorb: Vermiculite or Sand (Do NOT use paper towels) Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Clean Clean Surface: Soap & Water (Avoid Organic Solvents initially) Absorb->Clean Dispose Disposal: Sealed HazMat Bag Clean->Dispose

Figure 2: Immediate spill response protocol. Note the restriction on paper towels, which can spread organic oils.

Disposal Strategy

Strict Prohibition: Never dispose of piperidone derivatives down the drain. They are organic nitrogenous bases and potential environmental toxins.

  • Liquid Waste: Collect in "Organic Waste - Non-Halogenated" (unless dissolved in DCM/Chloroform).

  • Solid Waste: Contaminated gloves, wipes, and weighing boats must go into Hazardous Solid Waste for incineration.

  • Labeling: Clearly label waste as "Contains 1-Benzyl-2,3-dimethylpiperidin-4-one - Irritant/Toxic."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine (Structural Analog Safety Data). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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